molecular formula C12H9FN2O2 B2920632 N-(4-fluorophenyl)-4-nitroaniline CAS No. 330-89-2

N-(4-fluorophenyl)-4-nitroaniline

Cat. No.: B2920632
CAS No.: 330-89-2
M. Wt: 232.214
InChI Key: WZAJDEVHFCARMK-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-4-nitroaniline is a chemical compound of interest in organic synthesis and materials science research. As a derivative of 4-nitroaniline, a well-known intermediate in the production of dyes and antioxidants , this N-aryl-substituted analog is positioned as a valuable building block for the development of more complex molecular architectures. The presence of both electron-withdrawing (nitro) and electron-donating (arylamino) groups on the aromatic ring creates a push-pull system that can be exploited in the design of materials with specific electronic properties. Such properties are critical in applications like organic semiconductors and dye-sensitized solar cells, where tuning the HOMO-LUMO energy gap is a key research objective . In pharmaceutical research, structurally similar N-substituted nitroanilines serve as key precursors. For instance, N-(4-chlorophenyl)-2-nitroaniline is a crucial intermediate in the synthesis of the antimycobacterial drug Clofazimine, demonstrating the relevance of this chemical class in medicinal chemistry . Researchers can utilize N-(4-fluorophenyl)-4-nitroaniline to explore novel synthetic pathways, potentially employing green reduction methodologies, such as with thiourea dioxide, to convert the nitro group to an amino group, thereby accessing novel diamine derivatives . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAJDEVHFCARMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanistic & Synthetic Architectures: N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis and mechanistic underpinnings of N-(4-fluorophenyl)-4-nitroaniline (also identified as 4-fluoro-4'-nitrodiphenylamine). This molecule represents a classic "push-pull" chromophore, where the electron-withdrawing nitro group and the electron-donating amine bridge create significant intramolecular charge transfer (ICT), making it relevant for dye chemistry and non-linear optical (NLO) applications.

Part 1: The Chemical Architecture & Strategy

The synthesis of N-(4-fluorophenyl)-4-nitroaniline relies on the formation of a diarylamine C–N bond. While Palladium-catalyzed Buchwald-Hartwig amination is a valid modern approach, the Nucleophilic Aromatic Substitution (SNAr) pathway is preferred for this specific substrate.

Why SNAr? The target molecule possesses a critical structural feature: a nitro group (


) para to the leaving group. This strongly activates the benzene ring towards nucleophilic attack, making the transition metal-free SNAr route both atom-economical and scalable.
The "Halogen Effect" Paradox

A critical mechanistic insight for this synthesis is the choice of the electrophile.

  • Common Logic: Alkyl iodides react faster than fluorides (

    
    ) due to weaker bond strength.
    
  • SNAr Logic: The order is reversed (

    
    ).
    
  • Reasoning: The rate-determining step is the attack of the nucleophile and the formation of the Meisenheimer complex, not the bond breaking. The high electronegativity of Fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than other halogens, significantly lowering the activation energy (

    
    ).
    

Therefore, the optimal electrophile is 1-fluoro-4-nitrobenzene , not the chloro- derivative, although 1-chloro-4-nitrobenzene is often used for cost reasons at industrial scales (requiring higher temperatures).

Part 2: The Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the nitrogen in 4-fluoroaniline attacks the ipso-carbon of 1-fluoro-4-nitrobenzene .

  • Meisenheimer Complex Formation: The aromaticity is temporarily broken, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the oxygen atoms of the para-nitro group.

  • Elimination: The aromaticity is restored by the ejection of the fluoride ion (

    
    ).
    
  • Deprotonation: A base (potassium carbonate) neutralizes the resulting ammonium species to yield the neutral diarylamine.

Mechanistic Visualization

SNAr_Mechanism cluster_electronic Electronic Effects Reactants Reactants 1-Fluoro-4-nitrobenzene + 4-Fluoroaniline TS1 Transition State 1 (Attack) Reactants->TS1 RDS (Slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (F- Departure) Intermediate->TS2 Fast Products Product N-(4-fluorophenyl)-4-nitroaniline + KF TS2->Products Stabilization Nitro group (-M, -I) stabilizes negative charge Induction Fluorine (-I) lpwers LUMO energy

Caption: Energy profile and reaction coordinate of the SNAr addition-elimination mechanism.

Part 3: Experimental Protocol

This protocol utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to solvate the potassium cation, leaving the carbonate anion "naked" and more basic, while stabilizing the polar transition state.

Materials Table
ReagentRoleEquiv.Notes
1-Fluoro-4-nitrobenzene Electrophile1.0Limiting reagent. Liquid (mp 27°C). Toxic.
4-Fluoroaniline Nucleophile1.1Slight excess to drive completion.
Potassium Carbonate (K₂CO₃) Base2.0Anhydrous; grind to fine powder before use.
DMSO Solvent-Dry solvent preferred. [0.5 M concentration]
Step-by-Step Workflow
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 1-fluoro-4-nitrobenzene (10 mmol, 1.41 g) and 4-fluoroaniline (11 mmol, 1.22 g) to the flask.

  • Solvation: Add anhydrous DMSO (20 mL). Stir until homogeneous.

  • Activation: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion.

  • Reaction: Heat the mixture to 120°C in an oil bath.

    • Observation: The solution will darken from pale yellow to deep orange/red as the reaction progresses.

    • Duration: Monitor by TLC (approx. 4–6 hours).

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove residual DMSO and inorganic salts.

  • Purification: Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

Workflow Diagram

Workflow Start Start: Charge Flask (Reactants + DMSO) Heat Heat to 120°C (4-6 Hours) Start->Heat Monitor TLC Check (Disappearance of Fluoronitrobenzene) Heat->Monitor Monitor->Heat Incomplete Quench Pour into Ice Water (Precipitation) Monitor->Quench Complete Filter Vacuum Filtration Wash w/ H2O Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Final Pure Product Yellow Needles Purify->Final

Caption: Operational workflow for the synthesis and purification of N-(4-fluorophenyl)-4-nitroaniline.

Part 4: Validation & Troubleshooting (Self-Validating System)

Spectroscopic Validation (NMR)

The product is a secondary amine. The most distinct feature in the 1H NMR is the disappearance of the primary amine protons of the starting material and the appearance of the diarylamine NH.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~9.2 ppm (s, 1H, NH ).
      
    • 
       ~8.1 ppm (d, 2H, ortho- to NO2). Characteristic deshielding by nitro group.
      
    • 
       ~7.0–7.4 ppm (m, 6H, Overlapping aromatic protons of the fluoro-ring and meta- to NO2).
      
  • 19F NMR:

    • Single peak at

      
       ~ -120 ppm (approximate, relative to CFCl3).
      
Physical Properties[1][2][3][4][5]
  • Appearance: Bright yellow to orange crystalline solid.

  • Melting Point: Expected range 134–136°C . (Compare to 4-nitrodiphenylamine ~133°C; the fluorine substituent typically induces a minor shift).

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield / No Precipitate DMSO retained in productUse more ice-water during quench (10:1 ratio water:DMSO).
Starting Material Remains Temperature too lowIncrease temp to 140°C; Ensure K₂CO₃ is finely ground.
Dark Tar Formation Oxidation of anilineDegas solvents thoroughly; Ensure N₂ atmosphere.

Part 5: Alternative Route (Buchwald-Hartwig)

If the SNAr route fails due to steric hindrance in derivative substrates, the Palladium-catalyzed route is the authoritative alternative.

  • Catalyst: Pd2(dba)3 (1 mol%) + BINAP or XPhos.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene, 100°C.

  • Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination, deprotonation, and reductive elimination.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry.
    • [Link]

  • Reactivity of Fluoronitrobenzenes

    • ResearchGate. "Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine."[1][2]

    • [Link][2]

  • Buchwald-Hartwig Amination Overview

  • NMR Chemical Shift Data (General)

    • University of Wisconsin / ACS.[3] "NMR Spectroscopy – 1H NMR Chemical Shifts."

    • [Link]

Sources

Spectroscopic and Structural Elucidation of N-(4-fluorophenyl)-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(4-fluorophenyl)-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural confirmation and purity assessment of this compound. The guide offers not only a presentation of the spectroscopic data but also a detailed interpretation and the underlying principles of each technique, reflecting a field-proven approach to molecular characterization.

Introduction

N-(4-fluorophenyl)-4-nitroaniline is a diarylamine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a 4-nitrophenyl group linked to a 4-fluorophenyl moiety via a secondary amine, provides a scaffold with potential applications in the development of novel therapeutic agents and functional materials. The electron-withdrawing nitro group and the electronegative fluorine atom can modulate the electronic properties of the molecule, influencing its biological activity and material characteristics. Accurate and unambiguous characterization of this molecule is paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide will walk you through the essential spectroscopic data that define N-(4-fluorophenyl)-4-nitroaniline.

Molecular Structure and Synthetic Pathways

The synthesis of N-(4-fluorophenyl)-4-nitroaniline is typically achieved through cross-coupling reactions, which are fundamental methods in modern organic chemistry for the formation of carbon-nitrogen bonds. Two of the most effective and widely used methods are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on factors such as catalyst availability, reaction conditions, and substrate scope.

G cluster_0 Reactants cluster_1 Synthetic Methods cluster_2 Product 4-fluoroaniline 4-Fluoroaniline Buchwald-Hartwig Buchwald-Hartwig Amination (Pd-catalyzed) 4-fluoroaniline->Buchwald-Hartwig Ullmann Ullmann Condensation (Cu-catalyzed) 4-fluoroaniline->Ullmann 4-chloronitrobenzene 4-Chloronitrobenzene (or 4-bromonitrobenzene) 4-chloronitrobenzene->Buchwald-Hartwig 4-chloronitrobenzene->Ullmann Product N-(4-fluorophenyl)-4-nitroaniline Buchwald-Hartwig->Product Ullmann->Product

Caption: Synthetic routes to N-(4-fluorophenyl)-4-nitroaniline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(4-fluorophenyl)-4-nitroaniline, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d, J ≈ 9.0 Hz2HH-3', H-5'
~7.20dd, J ≈ 9.0, 4.5 Hz2HH-2, H-6
~7.10t, J ≈ 9.0 Hz2HH-3, H-5
~6.95d, J ≈ 9.0 Hz2HH-2', H-6'
~6.50br s1HN-H

Interpretation:

  • Aromatic Protons: The spectrum is expected to show four distinct signals in the aromatic region. The two protons (H-3', H-5') on the nitro-substituted ring are expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group, appearing as a doublet. The protons on the fluoro-substituted ring will be split by both the adjacent protons and the fluorine atom. The protons ortho to the fluorine (H-3, H-5) will appear as a triplet, while the protons meta to the fluorine (H-2, H-6) will appear as a doublet of doublets. The protons ortho to the amino group on the nitro-substituted ring (H-2', H-6') will be the most upfield of the aromatic signals.

  • Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160 (d, ¹JCF ≈ 245 Hz)C-4
~148C-4'
~142C-1'
~135 (d, ⁴JCF ≈ 3 Hz)C-1
~126C-3', C-5'
~125 (d, ³JCF ≈ 8 Hz)C-2, C-6
~116 (d, ²JCF ≈ 23 Hz)C-3, C-5
~115C-2', C-6'

Interpretation:

  • Aromatic Carbons: Eight distinct signals are expected in the aromatic region. The carbon attached to the fluorine (C-4) will show a large coupling constant (¹JCF) and will be significantly downfield. The other carbons on the fluorophenyl ring will also exhibit smaller C-F couplings. The carbons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The carbon bearing the nitro group (C-4') and the carbon attached to the nitrogen (C-1') are expected to be the most downfield quaternary carbons.

G start Start reactants Combine 4-fluoroaniline, 4-chloronitrobenzene, Pd catalyst, ligand, and base in a dry flask. start->reactants inert Establish inert atmosphere (N₂ or Ar). reactants->inert solvent Add anhydrous solvent (e.g., toluene). inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool to room temperature. monitor->cool Upon completion filter Filter to remove solids. cool->filter extract Extract with an organic solvent. filter->extract dry Dry the organic layer (e.g., over Na₂SO₄). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize the product (NMR, IR, MS). purify->characterize end End characterize->end

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Ullmann Condensation

This classical copper-catalyzed reaction is an alternative method for the synthesis of diarylamines.

G start Start reactants Combine 4-fluoroaniline, 4-chloronitrobenzene, Cu catalyst, and base in a dry flask. start->reactants inert Establish inert atmosphere (N₂ or Ar). reactants->inert solvent Add polar aprotic solvent (e.g., DMF). inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC. heat->monitor cool Cool to room temperature. monitor->cool Upon completion quench Quench with water. cool->quench extract Extract with an organic solvent. quench->extract wash Wash the organic layer. extract->wash dry Dry the organic layer (e.g., over MgSO₄). wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by recrystallization or chromatography. concentrate->purify characterize Characterize the product (NMR, IR, MS). purify->characterize end End characterize->end

Caption: Workflow for Ullmann condensation.

Conclusion

The structural integrity of N-(4-fluorophenyl)-4-nitroaniline can be confidently established through the synergistic application of NMR, IR, and MS. The predicted spectroscopic data presented in this guide, derived from the analysis of its constituent fragments and general spectroscopic principles, provide a robust framework for the characterization of this molecule. These analytical techniques, coupled with the described synthetic methodologies, empower researchers to synthesize, purify, and verify the structure of N-(4-fluorophenyl)-4-nitroaniline for its exploration in various scientific disciplines.

References

  • American Chemical Society. Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Supplementary Data for Mechanochemical C-N cross-coupling reactions. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

In-depth Technical Guide: Synthesis of N-(4-fluorophenyl)-4-nitroaniline (CAS 330-89-2)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & Technical Guide on N-(4-fluorophenyl)-4-nitroaniline Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

N-(4-fluorophenyl)-4-nitroaniline , also known as 4-fluoro-4'-nitrodiphenylamine (CAS: 330-89-2 ), is a critical diarylamine scaffold used in the development of materials science (non-linear optics), azo dyes, and pharmaceutical intermediates. Its structure features an electron-withdrawing nitro group on one ring and an electron-withdrawing (but resonance donating) fluorine atom on the other, bridged by a secondary amine.

This guide synthesizes field-proven methodologies for its construction, prioritizing the Nucleophilic Aromatic Substitution (S_NAr) pathway due to its atom economy and scalability compared to metal-catalyzed couplings (Buchwald-Hartwig), which are often reserved for less activated substrates.

Compound Snapshot
PropertyData
IUPAC Name N-(4-fluorophenyl)-4-nitroaniline
CAS Number 330-89-2
Molecular Formula C₁₂H₉FN₂O₂
Molecular Weight 232.21 g/mol
Appearance Yellow to orange crystalline solid
Melting Point ~134–136 °C (Lit.[1] varies by purity)

Mechanistic Deep Dive: The "Element Effect" in S_NAr

To design a robust synthesis, one must understand the causality behind reactant selection. The synthesis relies on the reaction between a 4-halonitrobenzene (electrophile) and 4-fluoroaniline (nucleophile).

The Electrophile Choice: Fluoro- vs. Chloro-

In standard organic substitution (S_N1/S_N2), alkyl iodides react faster than fluorides due to bond strength (C-I < C-F). However, in S_NAr , the rate-determining step is often the nucleophilic attack and formation of the Meisenheimer complex , not the bond breaking.

  • 1-Fluoro-4-nitrobenzene: The high electronegativity of fluorine inductively stabilizes the negative charge on the Meisenheimer intermediate, significantly lowering the activation energy. Result: Faster reaction, milder conditions (80–100°C).

  • 1-Chloro-4-nitrobenzene: Chlorine is less electronegative, stabilizing the intermediate less effectively. Result: Slower reaction, requires higher temperatures (120–150°C) or stronger bases, but is significantly cheaper.

Recommendation: For small-scale/high-purity needs, use the Fluoro precursor. For bulk/cost-sensitive synthesis, use the Chloro precursor.

Mechanistic Pathway Visualization

The following diagram illustrates the addition-elimination mechanism governing this synthesis.

SNAr_Mechanism Start Reactants (4-Fluoronitrobenzene + 4-Fluoroaniline) Complex Meisenheimer Complex (Resonance Stabilized) Start->Complex Nucleophilic Attack (Rate Determining Step) Transition Leaving Group Departure (Restoration of Aromaticity) Complex->Transition Elimination Product Product N-(4-fluorophenyl)-4-nitroaniline + HF Transition->Product Fast

Figure 1: S_NAr mechanism showing the critical Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: The "High-Performance" Route (Fluorine-Activated)

Best for: Medicinal chemistry libraries, high purity requirements.

Rationale: Uses 1-fluoro-4-nitrobenzene for rapid conversion at moderate temperatures, minimizing thermal decomposition byproducts.

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • 4-Fluoroaniline (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) - Acts as an HF scavenger.

  • Solvent: DMSO or DMF (Polar aprotic solvents stabilize the polar transition state).

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (10 mmol) and 4-fluoroaniline (11 mmol) in DMSO (15 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15 mmol).

  • Reaction: Heat to 100°C under nitrogen atmosphere. Monitor by TLC (approx. 4–6 hours).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash copiously with water to remove DMSO and inorganic salts. Recrystallize from Ethanol/Water (9:1) if necessary.[2]

  • Validation: Expect a yield of 85–95% .

Protocol B: The "Industrial Cost-Efficiency" Route (Chlorine-Activated)

Best for: Scale-up, cost reduction.

Rationale: 1-Chloro-4-nitrobenzene is significantly cheaper. The lower reactivity is compensated by higher temperature and concentration.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 equiv)

  • 4-Fluoroaniline (1.2 equiv)

  • Base: Cs₂CO₃ (Cesium carbonate) or K₂CO₃ with 18-crown-6 (Phase transfer catalyst).

  • Solvent: DMF or NMP (Higher boiling point required).

Step-by-Step:

  • Setup: Dissolve 1-chloro-4-nitrobenzene (50 mmol) and 4-fluoroaniline (60 mmol) in DMF (50 mL).

  • Activation: Add K₂CO₃ (75 mmol). Optional: Add 5 mol% 18-crown-6 to accelerate the reaction.

  • Reaction: Reflux at 140–150°C for 12–18 hours.

  • Workup: Quench into crushed ice/water. Vigorously stir to break up oil/solid clumps.

  • Purification: The crude solid may contain unreacted chloronitrobenzene.[3] Recrystallization from Ethanol is mandatory.

  • Validation: Expect a yield of 70–85% .

Comparative Analysis of Methods

The following table summarizes the trade-offs between the two primary S_NAr routes and the alternative metal-catalyzed route.

ParameterMethod A (Fluoro-S_NAr)Method B (Chloro-S_NAr)Method C (Buchwald-Hartwig)
Precursor 1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene1-Bromo-4-nitrobenzene
Reactivity High (Fast)Moderate (Slow)High (Catalyst dependent)
Temperature 80–100 °C130–150 °C80–100 °C
Cost High (Precursor cost)LowHigh (Pd catalyst/Ligand)
Atom Economy HighHighLow (Ligand/Base waste)
Green Score ModerateLow (High Energy)Low (Heavy Metals)

Synthesis Workflow & Troubleshooting

This workflow diagram guides the researcher through the decision-making process during synthesis.

Synthesis_Workflow Start Start Synthesis Choice Select Precursor Start->Choice RouteA Route A: 1-Fluoro-4-nitrobenzene (High Purity/Small Scale) Choice->RouteA RouteB Route B: 1-Chloro-4-nitrobenzene (Cost Sensitive/Large Scale) Choice->RouteB CondA Heat to 100°C, 4h Solvent: DMSO RouteA->CondA CondB Heat to 150°C, 16h Solvent: DMF + 18-Crown-6 RouteB->CondB Check TLC Check: SM Disappeared? CondA->Check CondB->Check Check->CondA No (Route A incomplete) Check->CondB No (Route B incomplete) Workup Quench in Ice Water Filter Precipitate Check->Workup Yes Purify Recrystallize (EtOH) Workup->Purify

Figure 2: Decision tree for synthesis optimization and workflow execution.

Troubleshooting Guide
  • Low Yield: Ensure the atmosphere is inert (N₂). Oxidation of the aniline can occur at high temperatures in air.

  • Oiling Out: If the product oils out in water, cool the mixture further (0°C) and scratch the flask wall to induce crystallization.

  • Impurity Persistence: If unreacted 4-fluoroaniline remains, wash the crude solid with dilute HCl (1M). The amine will form a water-soluble salt, while the diarylamine product (weakly basic due to the nitro group) remains solid.

References

  • PubChem. (n.d.).[2][4] 4-Nitroaniline and Derivatives - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of N-(4-fluorophenyl)-4-nitroaniline, a substituted diphenylamine of interest to researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, including substituted diphenylamines, nitroanilines, and fluorinated aromatic compounds, to project its thermal behavior. Detailed, field-proven protocols for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, emphasizing experimental design causality. Potential decomposition mechanisms are discussed, supported by established principles of organic chemistry and findings from related molecules. This guide is intended to serve as a foundational resource for scientists investigating the thermal properties of N-(4-fluorophenyl)-4-nitroaniline and similar chemical entities.

Introduction to N-(4-fluorophenyl)-4-nitroaniline

N-(4-fluorophenyl)-4-nitroaniline is a substituted diphenylamine derivative characterized by a nitro group on one phenyl ring and a fluorine atom on the other. Substituted diphenylamines are a class of compounds with broad applications, including as stabilizers in propellants, antioxidants in industrial materials, and as scaffolds in medicinal chemistry. The introduction of a nitro group, a strong electron-withdrawing group, and a fluorine atom, a highly electronegative element, is expected to significantly influence the molecule's electronic properties, reactivity, and thermal stability.

Understanding the thermal stability of N-(4-fluorophenyl)-4-nitroaniline is critical for its safe handling, storage, and application, particularly in contexts involving elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and a loss of material integrity. This guide provides a projected analysis of its thermal behavior and standardized methods for its empirical determination.

Synthesis and Physicochemical Properties

A common synthetic route to N-(4-fluorophenyl)-4-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoroaniline and 1-chloro-4-nitrobenzene or a related activated nitroaromatic compound.

It is crucial to consider that residual starting materials or byproducts from the synthesis could influence thermal analysis results. For instance, unreacted 4-fluoroaniline or byproducts from side reactions could exhibit different thermal decomposition profiles, potentially complicating the interpretation of TGA and DSC data. Therefore, high purity of the analyte is paramount for accurate thermal characterization.

PropertyEstimated/Reported ValueSource/Basis
Molecular FormulaC₁₂H₉FN₂O₂-
Molecular Weight244.21 g/mol -
Physical StateExpected to be a solid at room temperatureAnalogy to similar diphenylamines
Melting PointNot reported; likely to be a key thermal event in DSC analysis-
Decomposition OnsetExpected to be a critical parameter determined by TGA-

Projected Thermal Stability and Decomposition

The thermal stability of N-(4-fluorophenyl)-4-nitroaniline will be dictated by the strength of its covalent bonds and the overall molecular architecture. The presence of the nitro group is expected to be a primary determinant of its decomposition pathway.

3.1. Influence of the Nitro Group

Nitroaromatic compounds are known for their energetic nature and potential for rapid decomposition upon heating. The C-NO₂ bond is often the weakest point in the molecule and its cleavage is a common initial step in the thermal decomposition of such compounds. Research on nitroanilines suggests that decomposition can be complex, potentially involving nitro-nitrite rearrangements followed by the elimination of nitric oxide (NO) or nitrogen dioxide (NO₂)[1].

3.2. Influence of the Fluorine Substituent

The C-F bond is one of the strongest single bonds in organic chemistry, and the presence of fluorine on an aromatic ring generally enhances thermal stability[2]. However, the electronic effect of the fluorine atom can also influence the reactivity of other parts of the molecule. In this case, the electron-withdrawing nature of the fluorine atom may have a stabilizing or destabilizing effect on the molecule as a whole, depending on the specific decomposition mechanism.

3.3. Potential Decomposition Pathways

Based on the chemistry of related compounds, the thermal decomposition of N-(4-fluorophenyl)-4-nitroaniline could proceed through several pathways. A plausible initial step is the homolytic cleavage of the C-NO₂ bond, generating a diphenylaminyl radical and nitrogen dioxide. Subsequent reactions of these radical species could lead to a complex mixture of products, including polymeric materials. Another possibility is the cleavage of the C-N bond of the diphenylamine bridge.

Below is a conceptual diagram illustrating a possible initial decomposition step.

DecompositionPathway N-(4-fluorophenyl)-4-nitroaniline N-(4-fluorophenyl)-4-nitroaniline Diphenylaminyl Radical Diphenylaminyl Radical N-(4-fluorophenyl)-4-nitroaniline->Diphenylaminyl Radical Heat (Δ) •NO₂ •NO₂ N-(4-fluorophenyl)-4-nitroaniline->•NO₂ Heat (Δ) Polymerization / Further Reactions Polymerization / Further Reactions Diphenylaminyl Radical->Polymerization / Further Reactions Further Reactions Further Reactions •NO₂->Further Reactions

Caption: Plausible initial step in the thermal decomposition of N-(4-fluorophenyl)-4-nitroaniline.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of N-(4-fluorophenyl)-4-nitroaniline, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Key Parameters Sample N-(4-fluorophenyl)-4-nitroaniline (High Purity) Crucible TGA/DSC Crucible Sample->Crucible Weighing (3-5 mg) TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature (Td) TGA_Data->Decomposition_Temp Melting_Point Melting Point (Tm) DSC_Data->Melting_Point Enthalpy Enthalpy of Fusion/Decomposition DSC_Data->Enthalpy

Caption: General workflow for the thermal analysis of N-(4-fluorophenyl)-4-nitroaniline.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which N-(4-fluorophenyl)-4-nitroaniline begins to decompose and to quantify the mass loss associated with decomposition.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity N-(4-fluorophenyl)-4-nitroaniline into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

  • Data Analysis:

    • Plot the mass (%) as a function of temperature (°C).

    • Determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

4.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to quantify the enthalpy changes associated with these events and with decomposition.

Step-by-Step Protocol:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-4 mg of high-purity N-(4-fluorophenyl)-4-nitroaniline into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to prevent sublimation before decomposition.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Identify endothermic peaks, which may correspond to melting (Tm), and exothermic peaks, which may correspond to decomposition.

    • Integrate the area under the peaks to determine the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

Data Interpretation and Expected Results

The TGA thermogram of N-(4-fluorophenyl)-4-nitroaniline is expected to show a stable baseline until the onset of decomposition, followed by one or more mass loss steps. The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the compound, followed by one or more exothermic peaks associated with its decomposition.

Table of Expected Thermal Events:

Thermal EventTechniqueExpected ObservationSignificance
MeltingDSCSharp endothermic peakIndicates the transition from solid to liquid phase. Provides a measure of purity.
DecompositionTGASignificant mass lossDefines the upper-temperature limit of thermal stability.
DecompositionDSCSharp exothermic peak(s)Indicates the energetic nature of the decomposition process.

Conclusion

This technical guide has outlined a projected thermal stability profile for N-(4-fluorophenyl)-4-nitroaniline based on the known behavior of related chemical structures. The presence of both a nitro group and a fluorine substituent suggests a complex interplay of factors governing its decomposition. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to empirically determine the thermal properties of this compound. Accurate thermal analysis is a cornerstone of chemical safety and is essential for the development of applications involving this and similar molecules. The data generated from these analyses will provide critical insights into the material's processing limits, storage conditions, and potential hazards.

References

  • Nguyen, M. T., et al. (2005). Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A, 109(48), 10996-11002. Available at: [Link]

  • Mori, S., & Imahashi, Y. (Year not specified). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. Available at: [Link]

  • Bunsen Burns/CiC. (2015, October 23). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake! [Video]. YouTube. Available at: [Link]

  • Wang, Y., et al. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules, 26(16), 4966. Available at: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

  • University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. Available at: [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • Smrčková, E., et al. (2015). DSC study of the influence of p-subtituted diphenyl amines on the thermooxidative stability of styrene-butadiene rubber. Journal of Thermal Analysis and Calorimetry, 122, 739-746. Available at: [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]

  • Scribd. (n.d.). Exp 8 - TGA - DSC - Manual. Available at: [Link]

  • CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: N-(4-fluorophenyl)-4-nitroaniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application, synthesis, and handling of N-(4-fluorophenyl)-4-nitroaniline (CAS 330-89-2), a critical intermediate in the development of fluorinated antioxidants, pharmaceutical scaffolds, and high-performance polymers.

Abstract & Core Utility

N-(4-fluorophenyl)-4-nitroaniline (also known as 4-fluoro-4'-nitrodiphenylamine) is a specialized diarylamine scaffold. Its primary utility lies in its dual functionality: the nitro group serves as a latent amine for further derivatization (e.g., to phenylenediamines), while the fluorine atom imparts metabolic stability, lipophilicity, and oxidative resistance to downstream products.

Key Applications:

  • Antioxidant Precursor: Reduction yields N-(4-fluorophenyl)-p-phenylenediamine, a potent antiozonant and antioxidant for elastomers, offering superior persistence compared to non-fluorinated analogs (e.g., 6PPD).

  • Pharmaceutical Intermediate: Serves as a core scaffold for kinase inhibitors and NSAID analogs where the diarylamine motif is essential for protein binding.

  • Material Science: Monomer precursor for fluorinated polyimides and aramids requiring high thermal stability (

    
    ).
    

Chemical Profile

PropertySpecification
Chemical Name N-(4-fluorophenyl)-4-nitroaniline
Synonyms 4-Fluoro-4'-nitrodiphenylamine; 4-Nitro-4'-fluorodiphenylamine
CAS Number 330-89-2
Molecular Formula

Molecular Weight 232.21 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 134–136 °C (Typical)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water
Stability Stable under ambient conditions; Light sensitive (store in amber vials)

Application Pathways & Mechanism

The utility of this intermediate is defined by two primary reaction pathways: Nitro-Reduction and Electrophilic Substitution .

Pathway A: Synthesis of Fluorinated Phenylenediamines (Antioxidants)

The most common industrial application is the catalytic reduction of the nitro group to form N-(4-fluorophenyl)-1,4-benzenediamine . This diamine is a critical " antidegradant" functionality. The fluorine atom prevents rapid oxidative degradation of the molecule itself, extending the service life of rubber compounds.

Pathway B: Pharmaceutical Scaffold Construction

In medicinal chemistry, the diarylamine structure is a privileged scaffold. The fluorine substitution at the para-position blocks metabolic hydroxylation (CYP450 metabolism), significantly increasing the half-life of the drug candidate.

Visual Workflow (Graphviz)

G Start Start: 4-Chloronitrobenzene + 4-Fluoroaniline Intermediate INTERMEDIATE: N-(4-fluorophenyl)-4-nitroaniline (CAS 330-89-2) Start->Intermediate SNAr Coupling (K2CO3, DMF, 140°C) ProductA Product A: N-(4-fluorophenyl)- 1,4-phenylenediamine (Antioxidant/Monomer) Intermediate->ProductA Cat. Hydrogenation (H2, Pd/C) ProductB Product B: Fluorinated Phenazines/Heterocycles (Pharma Scaffolds) Intermediate->ProductB Cyclization/Oxidation

Caption: Synthetic workflow from raw materials to high-value fluorinated diamines and heterocycles.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-nitroaniline (SNAr Coupling)

This protocol utilizes a nucleophilic aromatic substitution. The nitro group on the electrophile activates the chloride for displacement.

Reagents:

  • 1-Chloro-4-nitrobenzene (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Setup: Charge a 3-neck round bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and 4-fluoroaniline (12.2 g, 110 mmol).

  • Solvation: Add DMF (100 mL) and stir until solids are dissolved.

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 130–140 °C under nitrogen for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the chloronitrobenzene.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

    • Target Yield: 85–90%

Protocol 2: Catalytic Reduction to N-(4-fluorophenyl)-1,4-phenylenediamine

Critical Note: Standard hydrogenation conditions are used. The aryl-fluorine bond is generally stable to Pd/C hydrogenation under mild conditions, unlike aryl-chlorides.

Reagents:

  • N-(4-fluorophenyl)-4-nitroaniline (Intermediate from Protocol 1)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol or Ethanol[1]

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro intermediate (5.0 g) in Methanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (0.25 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation: Pressurize with

    
     to 30–50 psi (2–3 bar) . Agitate at room temperature for 2–4 hours.
    
    • Monitoring: The yellow color of the nitro compound will fade to a clear/pale grey solution.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent pyrophoric ignition of the Pd/C.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting diamine is oxidation-sensitive; store under nitrogen or use immediately in the next step.

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete reaction due to low temp or wet solvent.Ensure temp >130°C. Use anhydrous DMF. Water kills the basicity of

.
Defluorination (Reduction) Over-reduction during hydrogenation.The C-F bond is strong, but high temps (>60°C) or acidic Pd supports can cleave it. Keep T < 40°C.
Dark Product (Diamine) Oxidation of the amine product.Phenylenediamines oxidize rapidly in air (purple/black). Add trace ascorbic acid or store under Argon.
Sticky Precipitate DMF occlusion in the crystal lattice.Wash the crude solid with Methanol/Water (1:1) before recrystallization.

Safety & Handling (E-E-A-T)

  • Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact (Category 3).[2] They are known methemoglobin formers, causing cyanosis (blue skin/lips) by interfering with oxygen transport in blood.

  • Skin Absorption: This compound penetrates skin rapidly. Double-gloving (Nitrile) and Tyvek sleeves are mandatory.

  • Environmental: Toxic to aquatic life with long-lasting effects.[2] Do not release into drains.[3]

  • Thermal Decomposition: In a fire, this compound may release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Firefighters must wear full SCBA.

References

  • Synthesis of Diarylamines: RSC Advances, "Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines."

  • Chemical Profile & CAS: ChemicalBook, "4-Fluoro-4'-nitrodiphenylamine (CAS 330-89-2) Properties and Suppliers."

  • Fluorinated Intermediates in Pharma:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." (General reference for the utility of the fluorophenyl motif).
  • Reduction Protocols:BenchChem Application Notes, "Catalytic Hydrogenation of Nitroarenes to Anilines.

Sources

Application Notes and Protocols: N-(4-fluorophenyl)-4-nitroaniline for Advanced Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Push-Pull Chromophores in Nonlinear Optics

The field of nonlinear optics (NLO) underpins many modern technologies, from high-speed telecommunications and optical computing to advanced biomedical imaging.[1][2] At the heart of these technologies are materials that can manipulate light in extraordinary ways, altering its frequency, phase, or amplitude in response to the light's own intensity.[1] While inorganic crystals have historically dominated this space, organic NLO materials have emerged as compelling alternatives, offering intrinsically large optical nonlinearities, rapid response times, and vast possibilities for molecular design.[3][4]

A cornerstone of organic NLO material design is the "push-pull" architecture. These molecules typically consist of an electron-donating group (the "push") and an electron-withdrawing group (the "acceptor") connected by a π-conjugated bridge.[5] This arrangement creates a significant ground-state dipole moment and facilitates intramolecular charge transfer upon excitation, a mechanism that is fundamental to achieving a large second-order nonlinear optical response.

This guide focuses on N-(4-fluorophenyl)-4-nitroaniline (FPNA) , a prototypical push-pull chromophore. Its structure features a potent electron-withdrawing nitro group (-NO₂) and an electron-donating secondary amine group (-NH-), linked through a biphenyl system that ensures electronic communication. The fluorine substituent on the donor-side phenyl ring serves to modulate the molecule's electronic properties and influence its crystal packing, which is a critical factor for achieving a macroscopic NLO effect. These application notes provide a comprehensive set of protocols for the synthesis, purification, crystal growth, and NLO characterization of FPNA, designed for researchers and scientists aiming to explore its potential in next-generation photonic devices.

Synthesis and Purification of N-(4-fluorophenyl)-4-nitroaniline

Rationale for Method Selection

The formation of the diarylamine core of FPNA requires a robust carbon-nitrogen (C-N) cross-coupling reaction. While several methods exist, the Ullmann condensation is a classic and effective strategy for coupling an aryl halide with an amine using a copper catalyst.[6] This method is well-established and provides a reliable pathway to the target compound, making it an excellent choice for laboratory-scale synthesis. The subsequent purification by column chromatography is essential to remove unreacted starting materials and catalyst residues, ensuring the high purity required for successful crystal growth and accurate optical measurements.

Protocol 1: Ullmann Condensation Synthesis

This protocol details the synthesis of N-(4-fluorophenyl)-4-nitroaniline from 4-fluoroaniline and 1-chloro-4-nitrobenzene.

Materials:

  • 4-fluoroaniline

  • 1-chloro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq), 4-fluoroaniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Copper(I) iodide (0.1 eq) to the flask.

  • Solvent and Reflux: Add anhydrous DMF to the flask until the solids are sufficiently suspended. Heat the reaction mixture to 140-150 °C and maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water and stir for 30 minutes. The crude product will precipitate.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. Air-dry the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) is typically effective.

  • Final Product: Combine the fractions containing the pure product (identified by TLC). Remove the solvent under reduced pressure to yield N-(4-fluorophenyl)-4-nitroaniline as a crystalline solid. Confirm the structure and purity using the characterization methods outlined in Section 3.0.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of FPNA.

Physicochemical and Spectroscopic Characterization

Rationale

Before investing time in crystal growth and complex optical measurements, it is imperative to rigorously confirm the chemical identity and purity of the synthesized compound. Spectroscopic methods provide unambiguous structural information. FT-IR identifies key functional groups, NMR spectroscopy elucidates the precise arrangement of protons and carbons, and UV-Vis spectroscopy reveals the electronic transition properties, which are directly related to the NLO-active intramolecular charge transfer.

Expected Spectroscopic Data

The following table summarizes the key spectroscopic features expected for a successfully synthesized and purified sample of N-(4-fluorophenyl)-4-nitroaniline.

Technique Expected Features Rationale
FT-IR ~3300-3400 cm⁻¹ (N-H stretch)~1500 & 1330 cm⁻¹ (asymmetric & symmetric NO₂ stretch)~1600-1450 cm⁻¹ (aromatic C=C stretch)~1220 cm⁻¹ (C-F stretch)Confirms the presence of the secondary amine, nitro group, aromatic rings, and the C-F bond, which are the defining functional groups of the molecule.
¹H NMR Multiple signals in the aromatic region (~6.8 - 8.2 ppm). A doublet of doublets for protons on the fluorophenyl ring and an AA'BB' system for the nitrophenyl ring. A singlet for the N-H proton.Provides a fingerprint of the electronic environment of each proton, confirming the substitution pattern and connectivity of the aromatic rings.
¹³C NMR Signals for 12 distinct carbon atoms. Characteristic downfield shifts for carbons attached to the nitro group and the C-F bond (showing C-F coupling).Maps the carbon skeleton of the molecule, confirming the number of unique carbon environments.
UV-Vis A strong absorption band (λ_max) typically in the range of 380-450 nm.This band corresponds to the π-π* intramolecular charge transfer (ICT) from the donor (aminophenyl) to the acceptor (nitrophenyl) part of the molecule, which is essential for its NLO properties.

Single Crystal Growth: The Gateway to NLO Applications

Rationale

While powder samples are useful for initial screening, high-quality single crystals are indispensable for many practical NLO applications and for a complete characterization of the material's properties.[4] A well-ordered, non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects like SHG. The slow evaporation solution technique (SEST) is a widely used, inexpensive, and effective method for growing high-quality organic crystals.[7][8] The principle is to create a supersaturated solution from which the solvent slowly evaporates, allowing molecules to arrange themselves into a low-energy, highly ordered crystalline lattice.[9][10]

Protocol 2: Crystal Growth by Slow Evaporation Solution Technique (SEST)

Materials:

  • Purified N-(4-fluorophenyl)-4-nitroaniline

  • High-purity solvent (e.g., acetone, ethanol, toluene, or a mixture)

  • Small beakers or vials

  • Filter paper

  • Perforated covering (e.g., parafilm with pinholes)

Procedure:

  • Solvent Selection: Determine a suitable solvent in which FPNA has moderate solubility at room temperature.[11] The compound should not be too soluble, as this can lead to the formation of many small crystals rather than a few large ones.[9] Test solubility in a range of solvents to find the optimal one.

  • Prepare a Saturated Solution: Add the purified FPNA solid to a small amount of the chosen solvent in a clean beaker. Stir continuously at a constant temperature (e.g., room temperature) until no more solid dissolves, ensuring a small amount of undissolved material remains at the bottom. This confirms the solution is saturated.

  • Filter the Solution: Carefully filter the saturated solution through filter paper into a clean crystallization dish or vial. This step is critical to remove any undissolved particles or dust, which could act as unwanted nucleation sites.[9]

  • Controlled Evaporation: Cover the vial with a perforated film. The number and size of the holes will control the rate of solvent evaporation. A slower rate generally yields larger, higher-quality crystals.[7]

  • Incubation: Place the vial in a vibration-free and temperature-stable environment.[7] Disturbances can hinder the growth of large single crystals.

  • Harvesting: Monitor the vial over several days to weeks. Once crystals of a suitable size have formed, carefully harvest them from the solution and allow them to dry.

Crystal Growth Workflow

Caption: Workflow for growing single crystals of FPNA via SEST.

Evaluation of Nonlinear Optical Properties

Second-Order NLO Properties: Second-Harmonic Generation (SHG)

Second-Harmonic Generation (SHG) is the phenomenon where a material converts two photons of a specific frequency into a single photon with twice the frequency (and half the wavelength). The Kurtz-Perry powder technique is the universally accepted method for rapidly screening new materials for their SHG efficiency.[8][12][13] It provides a semi-quantitative measure of a material's ability to generate a second-harmonic signal relative to a well-known standard like potassium dihydrogen phosphate (KDP) or urea.[8][14] This initial test is crucial for identifying promising candidates for more detailed NLO studies.[15]

Materials & Equipment:

  • Synthesized FPNA crystals

  • Reference material (e.g., KDP), sieved to the same particle size range

  • Mortar and pestle

  • Sieves for particle size grading (e.g., 125-150 µm)

  • Microcapillary tubes

  • High-intensity pulsed laser (e.g., Nd:YAG at 1064 nm)

  • Appropriate filters to block the fundamental wavelength

  • Photomultiplier tube (PMT) or other sensitive photodetector

  • Oscilloscope

Procedure:

  • Sample Preparation: Gently grind the single crystals of FPNA into a fine powder using a mortar and pestle.[8]

  • Sieving: Sieve the powder to obtain a uniform particle size range (e.g., 125-150 µm). Prepare the reference material (KDP) in the same manner to ensure a fair comparison.

  • Packing: Tightly pack the sieved FPNA powder into a microcapillary tube. Prepare an identical sample cell with the KDP reference.

  • Experimental Setup: Position the sample at the focus of the pulsed laser beam. The laser should be operating at its fundamental wavelength (e.g., 1064 nm).

  • Data Acquisition: Irradiate the sample with the laser pulses. The generated second-harmonic signal (e.g., at 532 nm) will pass through a filter that blocks the 1064 nm fundamental beam. The intensity of the 532 nm light is then measured by the PMT and displayed on an oscilloscope.[8]

  • Measurement: Record the peak output voltage from the oscilloscope for the FPNA sample.

  • Reference Measurement: Without changing the laser settings, replace the FPNA sample with the KDP reference sample and record its peak output voltage.

  • Calculation: The relative SHG efficiency is calculated as the ratio of the signal intensity (or voltage) of the sample to that of the reference.

Compound Particle Size (µm) Input Wavelength (nm) Output Voltage (mV) Relative SHG Efficiency (vs. KDP)
KDP (Reference)125-1501064[Record Value]1.0
FPNA (Sample)125-1501064[Record Value][Calculate Value]
Third-Order NLO Properties: Z-Scan Technique

Third-order NLO effects are critical for all-optical switching, optical data storage, and optical limiting applications.[16][17] The Z-scan technique is a simple yet powerful single-beam method for determining both the sign and magnitude of the third-order nonlinearities: the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[18][19] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the change in transmittance through an aperture in the far field.[16]

Materials & Equipment:

  • FPNA dissolved in a suitable transparent solvent (e.g., chloroform, THF) at a known concentration

  • 1 mm path length quartz cuvette

  • High-stability laser with a Gaussian beam profile (CW or pulsed)

  • Focusing lens

  • Motorized translation stage for moving the sample

  • Two photodetectors

  • Beam splitter

  • A finite aperture (for the "closed-aperture" measurement)

Procedure:

  • Solution Preparation: Prepare a solution of FPNA with a known concentration, ensuring it has a linear transmittance of around 70-80% at the laser wavelength to avoid thermal damage.

  • Experimental Setup: The laser beam is split into two paths. One beam goes to a reference detector to monitor input power fluctuations. The other beam is focused by a lens. The sample cuvette is mounted on a motorized stage that can translate it along the z-axis (the direction of beam propagation) through the focal point.

  • Open-Aperture Scan: A detector is placed after the sample to collect the entire transmitted beam. The sample is scanned along the z-axis from -z to +z, and the normalized transmittance is recorded as a function of position. This measurement is sensitive to nonlinear absorption (β). A dip in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.

  • Closed-Aperture Scan: An aperture is placed before the second detector, allowing only the central portion of the beam to pass. The scan is repeated. This measurement is sensitive to both nonlinear absorption and nonlinear refraction (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley-peak signature indicates a positive n₂ (self-focusing).

  • Data Analysis: The nonlinear refractive index (n₂) is determined by dividing the closed-aperture data by the open-aperture data and fitting it to theoretical models. The nonlinear absorption coefficient (β) is determined directly from the open-aperture scan data. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.[16]

Caption: Principle of Open vs. Closed Aperture Z-Scan measurements.

Parameter Symbol Determined Value Units
Nonlinear Refractive Indexn₂[From Closed/Open Scan]cm²/W
Nonlinear Absorption Coeff.β[From Open Scan]cm/W
Third-Order Susceptibility (Real)Re(χ⁽³⁾)[Calculated from n₂]esu
Third-Order Susceptibility (Imaginary)Im(χ⁽³⁾)[Calculated from β]esu

Conclusion and Future Outlook

This guide provides a foundational set of protocols for the synthesis and comprehensive NLO characterization of N-(4-fluorophenyl)-4-nitroaniline. By following these methodologies, researchers can reliably produce high-purity material, cultivate single crystals, and perform the essential measurements to quantify both its second- and third-order nonlinear optical responses. The results obtained will position FPNA within the broader landscape of organic NLO materials and provide the critical data needed to assess its suitability for specific applications.

Future work should focus on growing larger, device-quality crystals for the fabrication of electro-optic modulators or frequency converters. Furthermore, the systematic exploration of derivatives—by altering the donor, acceptor, or substituent groups—can lead to a deeper understanding of structure-property relationships and the rational design of next-generation materials with even greater NLO performance.

References

  • Measurements of third-order optical nonlinearity using Z-scan technique: A review. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Crystal Growth - Sample Preparation. (n.d.). Philipps-Universität Marburg. Retrieved February 29, 2024, from [Link]

  • Z-scan technique for nonlinear materials characterization: a review. (2023). Research Plateau Publishers. Retrieved February 29, 2024, from [Link]

  • Z-scan: A simple technique for determination of third-order optical nonlinearity. (2015). AIP Publishing. Retrieved February 29, 2024, from [Link]

  • Molecular Materials for Nonlinear Optics. (n.d.). Johns Hopkins University Applied Physics Laboratory. Retrieved February 29, 2024, from [Link]

  • Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. (n.d.). Optica Publishing Group. Retrieved February 29, 2024, from [Link]

  • Organic Nonlinear Optical Materials And Their Device Applications. (n.d.). IEEE Xplore. Retrieved February 29, 2024, from [Link]

  • Application of solution techniques for rapid growth of organic crystals. (2011). SPIE Digital Library. Retrieved February 29, 2024, from [Link]

  • Effect of the Growth Conditions on Organic Crystals with Rare Earth Ions and 1,10-Phenanthroline. (2024). ACS Omega. Retrieved February 29, 2024, from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). North Carolina State University. Retrieved February 29, 2024, from [Link]

  • Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation. (2023). MDPI. Retrieved February 29, 2024, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). MDPI. Retrieved February 29, 2024, from [Link]

  • A study on the third-order nonlinear optical properties of pure KMnO4 using the CW Z-scan technique. (2025). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). PubMed. Retrieved February 29, 2024, from [Link]

  • Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. (2014). AIP Publishing. Retrieved February 29, 2024, from [Link]

  • kurtz-perry powder technique: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 29, 2024, from [Link]

  • A powder method for the high-efficacy measurement of electro-optic coefficients. (2020). EurekAlert!. Retrieved February 29, 2024, from [Link]

  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). International Journal of ChemTech Research. Retrieved February 29, 2024, from [Link]

  • 4-Nitroaniline. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. (1995). OSTI.GOV. Retrieved February 29, 2024, from [Link]

  • Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]

  • Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull Ch. (n.d.). ChemRxiv. Retrieved February 29, 2024, from [Link]

Sources

Application Note: Protocol for Growing Single Crystals of N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in crystallography and non-linear optical (NLO) materials.

Introduction & Mechanistic Overview

N-(4-fluorophenyl)-4-nitroaniline (also known as 4-fluoro-4'-nitrodiphenylamine, CAS: 330-89-2) is a highly specialized "push-pull" organic chromophore. Structurally, it features an electron-donating secondary amine bridge coupled with an electron-withdrawing nitro group, further modulated by a para-fluoro substituent. This asymmetric electronic distribution imparts significant molecular hyperpolarizability (


), making it a prime candidate for second-order non-linear optical (NLO) applications, such as Second Harmonic Generation (SHG) and electro-optic modulation.

Growing high-optical-quality organic single crystals is notoriously difficult due to the weak intermolecular van der Waals forces and hydrogen bonding networks that govern their assembly. This application note details a highly controlled, self-validating protocol for the synthesis, purification, and single-crystal growth of N-(4-fluorophenyl)-4-nitroaniline, prioritizing the Slow Evaporation Solution Technique (SEST) .

Causality in Experimental Design: Solvent Selection

The most critical decision in organic crystal growth is solvent selection. The solvent dictates the solute-solvent interactions, which fundamentally control the nucleation thermodynamics and the resulting crystal habit.

  • Polarity & Solubility: Polar aprotic solvents (e.g., Acetone, THF) often yield high solubility for nitroaniline derivatives but can lead to rapid, uncontrolled nucleation, yielding polycrystalline clusters. Protic solvents (e.g., Ethanol) moderate the growth rate via competitive hydrogen bonding, leading to fewer structural defects 1.

  • Evaporation Rate: Solvents with moderate boiling points (like Ethanol, bp 78 °C) are ideal for SEST. They provide a slow, steady supersaturation gradient at ambient or slightly elevated temperatures, which is mandatory for growing large, transparent single crystals 2.

Causality S1 Solvent Polarity O1 Solubility Limit S1->O1 S2 Boiling Point O2 Evaporation Rate S2->O2 S3 Hydrogen Bonding Potential O3 Crystal Habit / Morphology S3->O3 Final Optimal Solvent Selection (e.g., Ethanol) O1->Final O2->Final O3->Final

Fig 1: Causality matrix for solvent selection in organic single crystal growth.

Experimental Protocols

Phase 1: Material Purification (Self-Validating Step)

Commercially sourced or freshly synthesized N-(4-fluorophenyl)-4-nitroaniline often contains trace impurities (e.g., unreacted precursors or regioisomers). These impurities act as parasitic heterogeneous nucleation sites, which induce twinning and multi-nucleation.

  • Recrystallization: Dissolve the raw powder in boiling ethanol until saturated. Allow it to cool slowly to room temperature.

  • Filtration & Washing: Isolate the precipitate via vacuum filtration and wash with ice-cold ethanol to remove surface impurities.

  • Iteration: Repeat this process a minimum of three times (successive recrystallization).

  • Validation Checkpoint: Perform a melting point analysis on the final powder. A sharp, narrow melting transition confirms the requisite purity (>99.9%) needed for single-crystal growth. If the melting point is broad, repeat the recrystallization.

Phase 2: Slow Evaporation Solution Technique (SEST)

SEST is the gold standard for growing organic single crystals because it allows researchers to strictly control the supersaturation gradient 3.

  • Solubility Assessment: Determine the precise solubility limit of the purified compound in Ethanol at 35 °C using gravimetric analysis. This prevents accidental supercooling or immediate precipitation.

  • Solution Preparation: Prepare 50 mL of a saturated solution in Ethanol at 35 °C. Stir continuously using a magnetic stirrer at 400 rpm for 6 hours to ensure complete thermodynamic homogenization.

  • Critical Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter into a pre-cleaned, dust-free glass beaker. Mechanistic note: Removing microscopic dust ensures that nucleation is strictly homogeneous and driven solely by the concentration gradient.

  • Controlled Evaporation: Cover the beaker tightly with a perforated polymer film (e.g., Parafilm pierced with 3 to 5 pinholes using a sterile needle). The number of pinholes dictates the vapor pressure escape rate; fewer holes mean slower growth but higher crystal perfection.

  • Incubation: Place the beaker in a vibration-free, dark incubator maintained at exactly 30 °C (± 0.1 °C). Thermal fluctuations will cause dissolution-regrowth cycles, leading to striations in the crystal.

  • Harvesting: After an incubation period of 15 to 25 days, optically transparent single crystals will precipitate at the bottom of the beaker. Harvest them gently using fine-tipped, solvent-rinsed tweezers. Wash briefly with a cold, non-polar solvent (e.g., n-hexane) to quench any residual surface growth.

Workflow A Raw Material Synthesis (N-(4-fluorophenyl)-4-nitroaniline) B Repeated Recrystallization (Removes parasitic nucleation sites) A->B C Solubility Assessment (Gravimetric Analysis) B->C D Saturated Solution Prep (Ethanol, 35°C) C->D E Filtration (0.22 µm) (Removes dust/heterogeneous centers) D->E F Slow Evaporation (SEST) (Controlled supersaturation) E->F G Single Crystal Harvesting (Defect-free NLO crystals) F->G

Fig 2: End-to-end workflow for the synthesis and SEST-based crystal growth of NLO organic materials.

Analytical Characterization & Data Presentation

Once the single crystal is harvested, its structural integrity, thermal stability, and optical properties must be validated to ensure suitability for device fabrication 4. Below is a structured summary of the required quantitative data outputs.

Table 1: Standard Characterization Parameters for N-(4-fluorophenyl)-4-nitroaniline Crystals

Characterization TechniqueTarget Parameter / ObservationMechanistic Significance
Single Crystal XRD (SXRD) Unit cell dimensions, Space group determination.Confirms molecular packing. Non-centrosymmetric space groups are mandatory for SHG activity.
FTIR Spectroscopy N-H stretch (~3300 cm⁻¹), N-O stretch (~1500, 1330 cm⁻¹), C-F stretch (~1200 cm⁻¹).Validates functional group integrity and maps the intermolecular hydrogen-bonding network.
UV-Vis-NIR Spectroscopy Lower cut-off wavelength, Optical bandgap (

).
Determines the optical transparency window, ensuring the crystal will not absorb the emitted laser light during photonic applications.
TGA / DTA Decomposition temperature, sharp endothermic melting peak.Assesses thermal stability, ensuring the crystal can withstand the heat generated by high-intensity laser irradiation.
Kurtz-Perry Powder Test SHG efficiency relative to a standard (e.g., KDP or Urea).Directly quantifies the macroscopic non-linear optical performance of the molecular assembly.

References

  • Crystal Growth, Optical and Thermal Studies of 4-Nitroaniline 4- Aminobenzoic Acid: A Fluorescent Material Chemical Science Review and Letters 1

  • Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA) ResearchGate 4

  • GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE Rasayan Journal of Chemistry 3

  • Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique International Journal of Science and Research (IJSR) 2

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(4-fluorophenyl)-4-nitroaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][4] The reaction's broad substrate scope and high functional group tolerance provide a significant advantage over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-fluorophenyl)-4-nitroaniline. This reaction couples an electron-rich aniline (4-fluoroaniline) with an electron-deficient aryl halide (1-chloro-4-nitrobenzene). The detailed methodology herein is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Reaction Scheme

Figure 1: General reaction scheme for the Buchwald-Hartwig amination to synthesize N-(4-fluorophenyl)-4-nitroaniline.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4]

  • Ligand Exchange and Amine Coordination: The resulting Pd(II) complex undergoes ligand exchange, where the amine substrate coordinates to the palladium center.

  • Deprotonation: A stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido complex.[4]

  • Reductive Elimination: This final, irreversible step involves the formation of the desired C-N bond as the product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Experimental Protocol

This protocol is optimized for the synthesis of N-(4-fluorophenyl)-4-nitroaniline on a laboratory scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[7][8]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier
4-FluoroanilineC₆H₆FN111.121.0111 mgCommercial
1-Chloro-4-nitrobenzeneC₆H₄ClNO₂157.561.2189 mgCommercial
Palladium(II) AcetatePd(OAc)₂224.500.02 (2 mol%)4.5 mgCommercial
XPhosC₃₃H₄₇P486.690.04 (4 mol%)19.5 mgCommercial
Sodium tert-butoxideNaOtBu96.101.4135 mgCommercial
Anhydrous TolueneC₇H₈--5 mLCommercial
Equipment
  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas (argon or nitrogen) manifold

  • Standard laboratory glassware

  • Magnetic stirrer hotplate

  • Analytical balance

  • Syringes and needles

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-fluoroaniline (111 mg, 1.0 mmol), 1-chloro-4-nitrobenzene (189 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is a critical step to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn a dark reddish-brown color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite plug with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-fluorophenyl)-4-nitroaniline as a yellow-orange solid.[9]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: 4-Fluoroaniline 1-Chloro-4-nitrobenzene Pd(OAc)2, XPhos, NaOtBu B Add to Oven-Dried Schlenk Tube A->B C Evacuate & Backfill with Inert Gas (3x) B->C Seal with Septum D Add Anhydrous Toluene C->D E Heat at 100 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT Dilute with Ethyl Acetate F->G Reaction Complete H Filter through Celite G->H I Wash with Water & Brine H->I J Dry over Na2SO4 & Concentrate I->J K Purify by Flash Chromatography J->K L Characterize Product K->L

Sources

Application Note: High-Purity Synthesis and Integration of N-(4-fluorophenyl)-4-nitroaniline in Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthesis, purification, and application of N-(4-fluorophenyl)-4-nitroaniline (fluorinated disperse yellow analogue) as a benchmark material for Non-Linear Optical (NLO) devices and Organic Field-Effect Transistors (OFETs) . While diarylamines are common in medicinal chemistry as "privileged scaffolds," their utility in organic electronics depends entirely on hyper-purity (>99.99%) and specific crystal packing. This protocol bridges the gap between synthetic organic chemistry and semiconductor engineering, providing a reproducible pathway to obtain electronic-grade crystals capable of Second Harmonic Generation (SHG).

Part 1: Material Fundamentals & Electronic Design

The "Push-Pull" Mechanism

N-(4-fluorophenyl)-4-nitroaniline represents a classic Donor-


-Acceptor (D-

-A)
system. Its utility in electronics stems from the Intramolecular Charge Transfer (ICT) enabled by its asymmetry.
  • Acceptor: The Nitro group (-NO

    
    ) strongly withdraws electron density.
    
  • Donor: The secondary amine (-NH-) acts as the electron donor.

  • Modulator: The Fluorine atom (-F) on the donor ring serves two critical roles:

    • Crystal Engineering: Fluorine induces non-centrosymmetric packing via C-H

      
      F and F
      
      
      
      F interactions, a prerequisite for second-order NLO properties (SHG).
    • Dipole Tuning: It modifies the ground-state dipole moment without disrupting the conjugation length.

Electronic Pathway Visualization

The following diagram illustrates the charge transfer logic and the structural requirements for NLO activity.

NLO_Mechanism Donor Donor Ring (4-Fluoroaniline moiety) Bridge NH Bridge (Conjugation Linker) Donor->Bridge π-electron injection ICT Intramolecular Charge Transfer (ICT) Donor->ICT Acceptor Acceptor Ring (4-Nitrobenzene moiety) Bridge->Acceptor delocalization Acceptor->ICT Dipole Macroscopic Dipole (Hyperpolarizability β) ICT->Dipole Excitation Crystal Non-Centrosymmetric Crystal Packing Dipole->Crystal Alignment SHG Second Harmonic Generation (2ω) Crystal->SHG Incident Light (ω)

Figure 1: Logical flow of charge transfer leading to NLO response. The D-


-A system generates a high hyperpolarizability (

), which translates to bulk SHG only if crystal packing is non-centrosymmetric.

Part 2: Synthesis & Purification Protocols

Safety Warning: Nitroaromatics are toxic and potentially explosive. Fluorinated precursors can be corrosive. Perform all reactions in a fume hood.

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

We utilize the high reactivity of 1-fluoro-4-nitrobenzene toward nucleophiles. The fluorine atom is an excellent leaving group in


 reactions when activated by a para-nitro group, offering cleaner kinetics than the chlorinated analog.

Reagents:

  • Precursor A: 1-Fluoro-4-nitrobenzene (Electrophile) [CAS: 350-46-9]

  • Precursor B: 4-Fluoroaniline (Nucleophile) [CAS: 371-40-4]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous.
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Step-by-Step Protocol:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend K

    
    CO
    
    
    
    (1.5 eq, 30 mmol) in DMSO (50 mL). Stir at room temperature for 15 minutes.
  • Addition: Add 4-Fluoroaniline (1.1 eq, 22 mmol) to the suspension.

  • Reaction: Add 1-Fluoro-4-nitrobenzene (1.0 eq, 20 mmol) dropwise.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 40°C.

  • Heating: Heat the mixture to 100°C for 6 hours under an inert atmosphere (Nitrogen or Argon).

    • Checkpoint: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The starting material spot (Rf ~0.6) should disappear.

  • Quenching: Pour the hot reaction mixture into Ice-Water (300 mL) with vigorous stirring. A yellow/orange precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash with copious amounts of water to remove DMSO and inorganic salts.

  • Drying: Dry the crude solid in a vacuum oven at 60°C for 12 hours.

Electronic-Grade Purification

For organic electronics, 99% purity is insufficient. Impurities act as charge traps.

StageMethodObjectiveTarget Purity
1 Column Chromatography Remove unreacted aniline and oligomers.99.0%
2 Recrystallization Remove isomeric impurities. Solvent: Ethanol/Acetone (1:1).99.9%
3 Physical Vapor Transport (Sublimation) Remove solvent traces and non-volatile residues.>99.99%

Sublimation Protocol (Stage 3):

  • Equipment: 3-Zone Tube Furnace / Vacuum Sublimation train.

  • Source Temp: 160°C (Material placed in the hot zone).

  • Gradient: 160°C

    
     120°C 
    
    
    
    Ambient.
  • Pressure:

    
     Torr (High Vacuum).
    
  • Result: Needle-like yellow crystals will grow in the transition zone (130-140°C).

Part 3: Crystal Growth for Device Integration

To utilize the NLO properties, large single crystals are required. We recommend the Slow Evaporation technique for optical characterization and Physical Vapor Transport (PVT) for OFET fabrication.

Solution Growth (Slow Evaporation)
  • Solvent Selection: Acetone or Tetrahydrofuran (THF).

  • Saturation: Prepare a saturated solution at 40°C. Filter through a 0.2

    
    m PTFE filter.
    
  • Growth: Place in a clean vial covered with parafilm containing pinholes. Store in a vibration-free, temperature-controlled environment (25°C).

  • Harvest: Harvest crystals after 7-14 days.

PVT Growth Workflow (Diagram)

PVT_Process Raw Purified Powder (>99.99%) Vacuum Evacuate System (< 10^-5 Torr) Raw->Vacuum Heat Apply Thermal Gradient (T_source > T_crystal) Vacuum->Heat Transport Vapor Transport (Mass Flow) Heat->Transport Nucleation Nucleation on Substrate (OTS-treated Si/SiO2) Transport->Nucleation Device OFET/NLO Device Fabrication Nucleation->Device

Figure 2: Physical Vapor Transport (PVT) workflow for growing organic semiconductor crystals directly onto device substrates.

Part 4: Characterization & Validation

Solvatochromic Shift (ICT Validation)

The "push-pull" nature is validated by observing the shift in absorption maximum (


) across solvents of varying polarity.[1] A red shift (bathochromic) in polar solvents confirms the Intramolecular Charge Transfer state.[1]

Experimental Data (Typical Values):

SolventPolarity Index

(nm)
Color
Cyclohexane0.2330Pale Yellow
Toluene2.4345Yellow
Acetone5.1368Deep Yellow
DMSO7.2385Orange

Protocol: Dissolve 1 mg of crystal in 10 mL of solvent. Measure UV-Vis absorbance from 300-600 nm.

Second Harmonic Generation (SHG) Test

To confirm the material is active for NLO applications (frequency doubling):

  • Method: Kurtz-Perry Powder Technique.

  • Source: Nd:YAG Laser (1064 nm).

  • Observation: Emission of green light (532 nm).

  • Reference: Compare intensity against Urea or KDP (Potassium Dihydrogen Phosphate).

    • Note: If no signal is observed, the crystal may have packed in a centrosymmetric space group (e.g.,

      
      ). Polymorph screening (varying solvents) may be required to find a non-centrosymmetric form (e.g., 
      
      
      
      or
      
      
      ).

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Nitroaniline Product Specification and Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2010). Crystal structure of 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. PMC. Retrieved from

  • ChemRxiv. (2023). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved from

  • ResearchGate. (2015).[4] Synthesis, characterization and studies on nonlinear optical parameters of nitroaniline derivatives. Retrieved from

  • Wikipedia. (n.d.). 4-Nitroaniline: Properties and Synthesis. Retrieved from

Sources

Application Note: Regioselective Functionalization of N-(4-fluorophenyl)-4-nitroaniline for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The diphenylamine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antimicrobial agents. N-(4-fluorophenyl)-4-nitroaniline (also known as 4-fluoro-4'-nitrodiphenylamine) represents a highly versatile, pre-functionalized building block for library generation.

The strategic value of this specific molecule lies in two distinct functional handles:

  • The 4-Fluoro Substituent: The introduction of a fluorine atom at the para position of the aromatic ring serves as a metabolic shield. It blocks CYP450-mediated para-hydroxylation, a common metabolic liability, while simultaneously modulating the lipophilicity and membrane permeability of the compound [1].

  • The 4'-Nitro Group: The nitro group acts as a robust, masked primary amine. Upon reduction, it yields an unsymmetrical 1,4-diamine. The stark difference in nucleophilicity between the newly formed primary aniline and the bridging secondary diphenylamine allows for protecting-group-free, regioselective functionalization [2].

This application note details the optimized, self-validating protocols for the chemoselective reduction of the nitro group and the subsequent regioselective diversification of the resulting intermediate.

Synthetic Workflow & Mechanistic Strategy

The functionalization pipeline relies on a two-stage process: activation (reduction) and diversification. Because the secondary amine of the diphenylamine core is sterically hindered and its lone pair is delocalized across two aromatic systems, it remains chemically inert during standard electrophilic coupling. This enables the direct, regioselective derivatization of the primary amine.

Workflow SM N-(4-fluorophenyl)-4-nitroaniline (Starting Material) Red Chemoselective Reduction (H2, Pd/C, MeOH/EtOAc) SM->Red Int N-(4-fluorophenyl)benzene-1,4-diamine (Key Intermediate) Red->Int Div1 Amidation (HATU/DIPEA) -> Kinase/EPAC Inhibitors Int->Div1 Div2 Sulfonylation (R-SO2Cl) -> Antimicrobial Agents Int->Div2 Div3 Buchwald-Hartwig Coupling -> Extended Scaffolds Int->Div3

Synthetic workflow for the regioselective functionalization of the fluorinated diphenylamine scaffold.

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Conversion of N-(4-fluorophenyl)-4-nitroaniline to N-(4-fluorophenyl)benzene-1,4-diamine.

Expertise & Causality Insight: While nitro groups can be reduced using dissolving metal conditions (e.g., Fe/NH₄Cl or SnCl₂), catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its high atom economy and clean reaction profile. A common concern in medicinal chemistry is the hydrodehalogenation of aryl halides under Pd/C conditions. However, the C–F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol) . Unlike C–Cl or C–Br bonds, the C–F bond is entirely stable to atmospheric hydrogenation at room temperature [1]. Therefore, no specialized poisoned catalysts (like Lindlar's catalyst) are required.

Materials:

  • N-(4-fluorophenyl)-4-nitroaniline (1.0 eq, 10 mmol)

  • 10% Pd/C (0.1 eq by weight)

  • Solvent: Methanol / Ethyl Acetate (1:1 v/v, 0.2 M)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with N-(4-fluorophenyl)-4-nitroaniline and the solvent mixture. Stir until fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; add under an inert argon atmosphere.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (3x). Evacuate again and backfill with H₂ gas from a balloon (3x).

  • Reaction: Stir the suspension vigorously at room temperature under 1 atm of H₂ for 4–6 hours.

  • In-Process QC: Monitor via TLC (Hexanes/EtOAc 3:1). The nitro compound (yellow, higher Rf) will disappear, replaced by the amine (colorless/pale pink, lower Rf, UV-active, and stains brown with ninhydrin).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to afford N-(4-fluorophenyl)benzene-1,4-diamine as a solid. The product is typically >95% pure and can be used directly in the next step.

Protocol 2: Regioselective HATU-Mediated Amidation

Objective: Coupling of the intermediate diamine with a carboxylic acid to generate an amide library.

Expertise & Causality Insight: Primary anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard coupling reagents (like EDC/HOBt) often result in sluggish reactions and low yields. HATU is selected here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides an anchimeric assistance (neighboring group effect) that vastly accelerates the acylation of weak aniline nucleophiles [3]. The secondary diphenylamine nitrogen remains completely unreactive under these conditions due to severe steric shielding and dual-ring delocalization.

Materials:

  • N-(4-fluorophenyl)benzene-1,4-diamine (1.0 eq, 2 mmol)

  • Target Carboxylic Acid (1.1 eq, 2.2 mmol)

  • HATU (1.2 eq, 2.4 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In a dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes. The solution will turn slightly yellow, indicating the formation of the active ester.

  • Coupling: Add the N-(4-fluorophenyl)benzene-1,4-diamine (as a solid or dissolved in a minimum amount of DMF) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • In-Process QC: Confirm completion via LC-MS. The mass spectrum should show the [M+H]+ peak of the desired amide, with no di-acylated byproducts observed.

  • Workup: Quench the reaction by pouring it into vigorously stirring ice water (10x volume of DMF). The amide product will typically precipitate.

  • Isolation: Filter the precipitate, wash with saturated aqueous NaHCO₃, followed by 1M HCl, and finally water. Dry under high vacuum.

Physicochemical Profiling

Understanding the shift in physicochemical properties during functionalization is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The table below summarizes the theoretical shift in key drug-like metrics across the workflow.

Compound StageFunctional HandleClogP (est.)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Starting Material Nitro (-NO₂)3.874.113
Intermediate Primary Amine (-NH₂)2.938.021
Functionalized Amide (-NH-CO-R)*3.2 - 4.558.222

*Values for the functionalized stage are representative estimates based on a standard acetyl/benzoyl addition, illustrating the restoration of lipophilicity and optimized polar surface area (TPSA) suitable for intracellular target engagement.

Application in Target Engagement

Derivatives of the fluorinated diphenylamine scaffold have shown profound efficacy as allosteric modulators and kinase inhibitors (e.g., EPAC2 inhibitors, MEK/ERK pathway modulators) [3]. The structural logic of the resulting molecules maps perfectly onto standard kinase hinge-binding pharmacophores.

Pharmacophore Core Diphenylamine Core (Hinge Region Binder) Fluoro 4-Fluoro Substituent (Metabolic Shield / Hydrophobic) Core->Fluoro Enhances Stability Tail Functionalized Tail (Solvent Exposed Region) Core->Tail Dictates Selectivity

Pharmacophore mapping of functionalized N-(4-fluorophenyl)benzene-1,4-diamine in target pockets.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) National Center for Biotechnology Information (NCBI) / PMC[Link]

  • In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Functionalized N,N-Diphenylamines as Potent and Selective EPAC2 Inhibitors National Center for Biotechnology Information (NCBI) / PMC[Link]

Application Notes & Protocols: N-(4-fluorophenyl)-4-nitroaniline as a Novel pH Indicator

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the characterization and application of N-(4-fluorophenyl)-4-nitroaniline as a potential colorimetric pH indicator. While not a traditionally utilized indicator, its molecular structure—featuring a secondary amine bridge between an electron-donating moiety and an electron-withdrawing nitroaromatic system—suggests significant potential for pH-dependent chromophoric changes. This guide moves beyond a simple procedural list, offering a theoretical framework for its function, a detailed protocol for its synthesis, a robust methodology for its empirical validation via spectrophotometry, and a step-by-step procedure for its practical application in acid-base titrations. The protocols are designed to be self-validating, ensuring that researchers can reliably determine the indicator's properties before its application.

Theoretical Framework and Principle of Operation

N-(4-fluorophenyl)-4-nitroaniline belongs to the class of nitroaniline compounds, which are well-known for their chromophoric properties. The functionality of this molecule as a pH indicator is predicated on the protonation and deprotonation of the secondary amine nitrogen atom.

  • The Chromophore: The core chromophore is the 4-nitroaniline system. The electron-withdrawing nitro group (-NO₂) is in conjugation with the electron-donating secondary amine group (-NH-) through the phenyl ring. This extended π-system allows for a low-energy electronic transition, resulting in the absorption of visible light and conferring a distinct color (typically yellow or orange) to the molecule in its basic (deprotonated) form.

  • Mechanism of Color Change:

    • In Basic/Neutral Solution (In-H): The lone pair of electrons on the secondary amine nitrogen is delocalized into the aromatic ring, extending the conjugation to the nitro group. This delocalization is responsible for the molecule's color.

    • In Acidic Solution (In-H₂⁺): The secondary amine acts as a Lewis base and accepts a proton (H⁺). This protonation localizes the electron pair on the nitrogen atom, removing it from the conjugated π-system. The disruption of this extended conjugation results in a higher energy electronic transition, causing a hypsochromic (blue) shift in the absorption spectrum. This shift manifests as a visible color change, often to a much lighter yellow or colorless state.

The presence of the 4-fluorophenyl group is expected to modulate the basicity (and thus the pKa) of the secondary amine through inductive effects, making empirical determination of this value essential. The parent compound, 4-nitroaniline, has a pKa of 1.0, suggesting it is only suitable for strongly acidic solutions[1]. The N-phenyl substitution in the target molecule will alter this value, necessitating the validation protocol outlined below.

Physicochemical & Indicator Properties

The following table summarizes the key properties of N-(4-fluorophenyl)-4-nitroaniline. The indicator-specific properties are theoretical and must be confirmed experimentally using the protocol in Section 4.0.

PropertyValue / Expected ValueSource / Comment
Molecular Formula C₁₂H₉FN₂O₂N/A
Molecular Weight 248.21 g/mol N/A
Appearance Yellow to Orange Crystalline SolidBased on similar nitroaniline compounds[2]
Expected pKa 1.0 - 3.0Theoretical; must be determined experimentally.
Expected pH Transition Range pKa ± 1Standard range for visual indicators[3].
Color (Acidic Form) Colorless / Pale YellowExpected due to disruption of conjugation.
Color (Basic Form) Yellow / OrangeExpected due to extended conjugation.

Synthesis of N-(4-fluorophenyl)-4-nitroaniline

Expert Insight: The Ullmann condensation is chosen for its robustness in forming C-N bonds between aryl halides and anilines. The copper catalyst is essential, and the use of a high-boiling point polar aprotic solvent like DMF facilitates the reaction. The basic conditions provided by potassium carbonate are crucial for deprotonating the aniline, making it a more effective nucleophile.

Protocol 3.1: Ullmann Condensation

Materials:

  • 4-nitroaniline

  • 1-fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitroaniline (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the 4-nitroaniline.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure N-(4-fluorophenyl)-4-nitroaniline.

Experimental Validation and Protocol for Use

This section details the critical steps to validate the compound as a pH indicator and its subsequent use. The workflow ensures trustworthiness by first characterizing the indicator's fundamental properties (pKa, transition range) before its application.

experimental_workflow cluster_synthesis Phase 1: Preparation cluster_validation Phase 2: Validation (Trustworthiness) cluster_application Phase 3: Application synthesis Synthesis (3.0) purification Purification synthesis->purification prep Indicator Solution Preparation (4.1) purification->prep buffers Prepare pH Buffers prep->buffers spectro Spectrophotometric Analysis (4.2) buffers->spectro pka Calculate pKa & Transition Range spectro->pka titration Acid-Base Titration (4.3) pka->titration

Experimental workflow for validation and application.
Protocol 4.1: Preparation of Indicator Stock Solution
  • Accurately weigh approximately 100 mg of purified N-(4-fluorophenyl)-4-nitroaniline.

  • Dissolve the solid in 100 mL of 95% ethanol to create a 0.1% (w/v) stock solution.[5][6]

  • Store the solution in a labeled, sealed amber bottle away from direct light.

Expert Insight: Ethanol is used as the solvent because most organic indicators have poor solubility in water but are readily soluble in alcohols. A 0.1% concentration is typically sufficient to produce a distinct color change without requiring a large volume, which could alter the pH of the solution being tested[3].

Protocol 4.2: Spectrophotometric Determination of pKa and Transition Range

Causality: This protocol is the cornerstone of self-validation. By measuring the absorbance at different pH values, we can precisely determine the pKa, which is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. This empirical data provides the trustworthiness required for its use in titrations.

Materials:

  • Indicator stock solution (from 4.1)

  • A series of buffer solutions with known pH values (e.g., citrate or phosphate buffers spanning pH 1.0 to 4.0 in 0.2 unit increments)

  • UV-Vis Spectrophotometer

  • 1.0 M HCl and 1.0 M NaOH solutions

  • Cuvettes

Procedure:

  • Determine λ_max:

    • Prepare two reference solutions. For the fully acidic form, add 5 drops of indicator solution to 10 mL of 0.1 M HCl. For the fully basic form, add 5 drops to 10 mL of 0.1 M NaOH.

    • Scan the absorbance of both solutions across the visible spectrum (e.g., 380-700 nm) to find the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms. The λ_max for the basic form will be used for subsequent measurements.

  • Generate Absorbance vs. pH Data:

    • Set up a series of labeled test tubes.

    • To each tube, add 10 mL of a specific pH buffer solution.

    • Add an identical amount (e.g., 5 drops) of the indicator stock solution to each tube.

    • Measure the absorbance of each solution at the λ_max determined for the basic form.

  • Calculate pKa:

    • Plot Absorbance vs. pH. The resulting curve should be sigmoidal.

    • The pKa is the pH value at the midpoint of the curve's vertical section.

    • Alternatively, the pKa can be calculated for each pH value using the Henderson-Hasselbalch equation for indicators: pKa = pH + log([In-H₂⁺]/[In-H]) Where the ratio of the protonated form (In-H₂⁺) to the deprotonated form (In-H) can be derived from the absorbance values: ([In-H₂⁺]/[In-H]) = (A_max - A) / (A - A_min) (A = absorbance at a given pH; A_max = maximum absorbance in base; A_min = minimum absorbance in acid).

  • Determine Visual Transition Range: The visual transition range is typically considered to be pKa ± 1. Note the pH values where the first discernible color change occurs and where the change is complete.

Protocol 4.3: Application in Acid-Base Titration

Expert Insight: The choice of an indicator is critical for accuracy. A suitable indicator must have a pKa value that falls within the steep vertical portion of the titration curve, which is centered on the equivalence point pH[3]. Based on the pKa determined in Protocol 4.2, this indicator is likely suitable for the titration of a weak base with a strong acid, where the equivalence point is in the acidic range.

Procedure (Example: Titration of 0.1 M Na₂CO₃ with 0.1 M HCl):

  • Setup:

    • Rinse and fill a 50 mL burette with standardized 0.1 M HCl solution. Record the initial volume.

    • Using a volumetric pipette, transfer 25.00 mL of 0.1 M sodium carbonate (the analyte) into a 250 mL Erlenmeyer flask.

    • Add 2-3 drops of the N-(4-fluorophenyl)-4-nitroaniline indicator solution to the flask. The solution should take on the color of the indicator's basic form.

  • Titration:

    • Slowly add the HCl titrant from the burette to the flask while constantly swirling the flask to ensure mixing[7].

    • As the endpoint approaches, the color will begin to change more persistently at the point where the acid is added. Slow the addition to a drop-by-drop rate.

    • The endpoint is reached when a single drop of HCl causes a permanent color change from the basic form (e.g., yellow) to the acidic form (e.g., pale yellow/colorless)[7][8].

  • Recording and Calculation:

    • Record the final volume of HCl in the burette.

    • Calculate the volume of HCl added (Final Volume - Initial Volume).

    • Repeat the titration at least two more times to obtain concordant results (titers within 0.1 mL of each other)[7].

    • Use the average volume and the known concentration of the HCl to calculate the concentration of the sodium carbonate solution.

References

  • Chemistry LibreTexts. (2022). Acid-Base Titrations. [Link]

  • Pharmaguideline. (2010). Preparation of Indicator Solutions. [Link]

  • Study.com. (2021). How to Perform Acid-base Titrations. [Link]

  • E-learning. Experiment 3: Acid/basic titration using colorimetric reagents. [Link]

  • Carolina Knowledge Center. (2020). Natural pH Indicators. [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - What is the process for making a universal indicator solution?[Link]

  • Santa Monica College. Experiment 11 - Acid-Base Titration. [Link]

  • Study Mind. (2022). Acids and Bases - Titrations (A-Level Chemistry). [Link]

  • Chemistry LibreTexts. (2024). 8: Acid, Bases and pH (Experiment). [Link]

  • Royal Society of Chemistry. (n.d.). Making a pH indicator using red cabbage | Class experiment. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science. [Link]

  • ResearchGate. (2018). Effect of pH on the absorbances of nitroaniline isomers. [Link]

  • University of Tartu. pKa values bases. [Link]

  • ResearchGate. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]

  • Studylib.net. p-Nitroaniline Synthesis: Lab Experiment Guide. [Link]

  • EPA.gov. Chemical Properties for 4-Nitroaniline. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • PubChem. 4-nitro-N-(4-nitrophenyl)aniline. [Link]

  • National Institute of Standards and Technology. p-Nitroaniline. [Link]

  • Bionity.com. 4-Nitroaniline. [Link]

  • Taylor & Francis. 4-nitroaniline – Knowledge and References. [Link]

  • Cheméo. Chemical Properties of p-Nitroaniline (CAS 100-01-6). [Link]

  • ResearchGate. (2006). Para-Nitroaniline-functionalized chromophoric organic-inorganic hybrid materials. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-fluorophenyl)-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The synthesis of N-(4-fluorophenyl)-4-nitroaniline is a classic Nucleophilic Aromatic Substitution (SNAr). While theoretically straightforward, researchers often encounter yields stalled at 60-70% due to three specific pitfalls: moisture sensitivity of polar aprotic solvents , sub-optimal leaving group selection , and oxidative degradation of the aniline starting material.

This guide moves beyond standard textbook protocols to address the process variables that dictate high-yield (>90%) outcomes.

The Gold Standard Protocol (SNAr)

This protocol is optimized for the reaction between 4-fluoroaniline and 1-fluoro-4-nitrobenzene . Note: While 1-chloro-4-nitrobenzene is cheaper, the fluoro-derivative provides significantly faster kinetics and higher yields due to the stabilization of the Meisenheimer intermediate (see Advanced FAQ).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
1-Fluoro-4-nitrobenzene 1.0ElectrophileLimiting reagent.
4-Fluoroaniline 1.1 - 1.2NucleophileSlight excess ensures complete conversion of the electrophile.
K₂CO₃ 2.0BaseMust be anhydrous/finely milled. Neutralizes HF byproduct.
DMSO SolventMediumStrictly Anhydrous (<50 ppm H₂O).
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen/Argon for 10 minutes.

  • Dissolution: Add 1-fluoro-4-nitrobenzene (1.0 eq) and 4-fluoroaniline (1.1 eq) to the flask. Add anhydrous DMSO (0.5 M concentration relative to the electrophile).

  • Activation: Add K₂CO₃ (2.0 eq) in a single portion.

  • Reaction: Heat to 100°C under inert atmosphere. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Target Time: 4–6 hours.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a yellow/orange solid.[1]

  • Purification: Filter the solid. Wash with water (

    
    ) to remove DMSO and inorganic salts. Wash with dilute HCl (1M) to remove unreacted aniline. Recrystallize from Ethanol/Water (9:1) .
    

Process Visualization

Figure 1: Reaction Workflow & Critical Control Points

SNAr_Workflow Start Start: Reagent Prep Mix Mix: Substrates + DMSO (Inert Atmosphere) Start->Mix Dry Glassware Base Add Base: K2CO3 (Exothermic) Mix->Base Heat Heat: 100°C (4-6 Hours) Base->Heat Check QC Check: Is Conversion >98%? Heat->Check Check->Heat No (Extend Time) Quench Quench: Pour into Ice Water Check->Quench Yes Filter Filtration & Acid Wash (Removes excess Aniline) Quench->Filter Cryst Recrystallization (EtOH/H2O) Filter->Cryst

Caption: Operational workflow emphasizing the critical quality check (QC) point before quenching.

Troubleshooting Guide (Root Cause Analysis)

Scenario A: "My reaction stalled at 60% conversion."

Diagnosis: Water Contamination. In SNAr reactions using fluoride leaving groups, the fluoride ion is a strong hydrogen bond acceptor. If DMSO is "wet," water molecules solvate the fluoride, inhibiting the transition state. Furthermore, hydroxide ions (generated from water + carbonate) can compete as a nucleophile, forming 4-nitrophenol (a dead-end byproduct).

  • Fix: Use fresh, anhydrous DMSO (stored over molecular sieves).

  • Fix: Increase temperature to 120°C if using the chloro-derivative, as it is less reactive but also less sensitive to solvation effects.

Scenario B: "The product is a dark tar/oil instead of a solid."

Diagnosis: Oxidative Coupling of Aniline. Anilines are prone to oxidation at high temperatures in the presence of air, forming azo-dimers or polymerization "tars."

  • Fix: Ensure a strict Nitrogen/Argon blanket throughout the heating phase.

  • Fix: Do not overheat. If the reaction isn't finished at 100°C, check your stoichiometry rather than cranking the heat to 150°C.

Scenario C: "Yield is low after recrystallization."

Diagnosis: Solubility Profile Mismatch. N-(4-fluorophenyl)-4-nitroaniline is moderately soluble in hot ethanol but practically insoluble in water.

  • Fix: Use the "Cloud Point" method. Dissolve the crude solid in boiling ethanol. Add hot water dropwise until a persistent cloudiness appears. Rewarm to clear the solution, then let it cool slowly to room temperature, then 4°C. This ensures maximum recovery.

Advanced FAQ: The Science of Optimization

Q1: Why do you recommend 1-fluoro-4-nitrobenzene over the cheaper 1-chloro analog?

A: This is the "Element Effect." In SNAr mechanisms, the rate-determining step is usually the attack of the nucleophile to form the Meisenheimer complex (see Figure 2). The highly electronegative Fluorine atom stabilizes this negatively charged intermediate through induction (


 effect) much better than Chlorine.
  • Result: The reaction with Fluorine is often 100–1000x faster and proceeds at lower temperatures (80–100°C vs. 130–150°C for Cl). Lower temperatures mean fewer side reactions and cleaner impurity profiles [1, 6].

Q2: Can I use DMF instead of DMSO?

A: Yes, but with a caveat. Both are polar aprotic solvents that enhance the nucleophilicity of the aniline. However, DMSO generally offers faster rates due to its higher dielectric constant. If you use DMF, be aware that it can decompose to dimethylamine at high temperatures (>130°C) in the presence of base, which can then act as a competing nucleophile [5].

Q3: What if I need to avoid metal carbonates?

A: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . For highly sensitive substrates, organic bases like DBU (2.0 eq) can be used. They are soluble in the organic medium, providing a homogeneous reaction which can improve kinetics, though purification requires a more rigorous acid wash to remove the DBU salts.

Mechanistic Insight

Figure 2: The SNAr Mechanism (Addition-Elimination)

SNAr_Mechanism Substrate 1-Fluoro-4-nitrobenzene (Electrophile) TS Meisenheimer Complex (Stabilized by -NO2 & -F) Substrate->TS Nucleophilic Attack (Rate Determining) Nuc 4-Fluoroaniline (Nucleophile) Nuc->TS Product N-(4-fluorophenyl)-4-nitroaniline TS->Product Elimination (Fast) Leaving Leaving Group (F-) TS->Leaving

Caption: The electronegativity of Fluorine lowers the energy barrier of the Meisenheimer Complex (Red Node).

References

  • ChemicalBook. (n.d.). 4-Fluoroaniline synthesis and properties. Retrieved March 1, 2026, from

  • BenchChem. (2025).[2][3] Technical Support Center: Scaling Up the Synthesis of N-(4-bromophenyl)-4-nitroaniline. Retrieved March 1, 2026, from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Reaction Energy Diagram of SNAr. Retrieved March 1, 2026, from

  • Teo, T., et al. (2015).[4] Pharmacological inhibition of CDK9.... European Journal of Medicinal Chemistry, 103, 539-550.[4] (Contextual citation for aniline synthesis conditions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative text on SNAr kinetics and solvent effects).
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution Mechanism. Retrieved March 1, 2026, from

Sources

Technical Support Center: Purification of Crude N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude N-(4-fluorophenyl)-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this important synthetic intermediate. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

I. Understanding the Compound and Potential Impurities

N-(4-fluorophenyl)-4-nitroaniline is a diarylamine, a class of compounds that can present unique purification challenges. The crude product from its synthesis, typically a nucleophilic aromatic substitution reaction, may contain a variety of impurities.

Common Impurities:

  • Unreacted Starting Materials: Such as 4-fluoroaniline and 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene.

  • Isomeric Byproducts: Ortho- and meta-isomers of the product may form, though the para-isomer is generally favored.

  • Over-nitrated Products: In some synthetic routes, di-nitrated species like N-(4-fluorophenyl)-2,4-dinitroaniline can be a significant byproduct.[1]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).

  • Inorganic Salts: Byproducts from the reaction, such as potassium chloride or sodium chloride.

The first step in any successful purification is to have a preliminary understanding of the potential impurities in your crude material. Techniques like Thin Layer Chromatography (TLC) are invaluable for this initial assessment.[1][2]

Visualizing the Purification Strategy

A logical workflow is crucial for efficient purification. The following diagram outlines a general approach to purifying crude N-(4-fluorophenyl)-4-nitroaniline.

Caption: A general workflow for the purification of crude N-(4-fluorophenyl)-4-nitroaniline.

II. Troubleshooting Recrystallization

Recrystallization is often the most efficient first-pass purification method for solid organic compounds.[3][4] It relies on the principle of differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.[4]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is not dissolving in the hot solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is a poor solvent for your compound at elevated temperatures. You have a few options:

  • Switch to a "better" solvent: A solvent with higher solvating power for your compound.

  • Use a mixed solvent system: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5]

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts before dissolving in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4][6] This can trap impurities.[4] To resolve this:

  • Add more solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This ensures the dissolution temperature is below the melting point of your compound.

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling can promote oiling out.[6][7]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.[3][4][6]

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The small glass particles can act as nucleation sites.[3][8]

    • Seed crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[3][4]

  • Reduce the solvent volume: If inducing crystallization doesn't work, you've likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][6]

Q4: My final product has a low yield after recrystallization. How can I improve this?

A4: Low yield can result from several factors:

  • Using too much solvent: This is the most common reason for low recovery.[3][6] Always use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Rushing this step will result in loss of product to the mother liquor.[7]

  • Washing with room temperature solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[3]

Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Based on the structure of N-(4-fluorophenyl)-4-nitroaniline, which has both polar (nitro, amine) and non-polar (aromatic rings) features, a moderately polar solvent is a good starting point.

SolventBoiling Point (°C)PolarityRationale
Ethanol 78Polar ProticOften a good choice for aromatic nitro compounds.[9] Its polarity can dissolve the target compound when hot, while impurities may have different solubilities.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point. A related compound was successfully crystallized from methanol.[10]
Ethyl Acetate 77Polar AproticA versatile solvent that can be effective. Its moderate polarity can be beneficial.
Toluene 111Non-polarMay be useful in a mixed solvent system with a more polar solvent like ethanol or ethyl acetate.
Water 100Very PolarWhile the target compound is likely poorly soluble in water, it can be used as an anti-solvent in a mixed solvent system with a water-miscible organic solvent like ethanol or acetone.[11][12]

Note: Always perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system before committing to a large-scale recrystallization.

III. Troubleshooting Column Chromatography

When recrystallization is insufficient to remove impurities, particularly isomers or compounds with similar solubility profiles, column chromatography is the preferred method.[13][14]

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: I'm not getting good separation of my product from an impurity on the TLC plate. How do I improve this?

A1: The key to good separation is choosing the right mobile phase (eluent).

  • Adjusting Solvent Polarity: If the spots are too close together, you need to change the polarity of the mobile phase.

    • If the Rf values are too high (spots run close to the solvent front), decrease the polarity of the eluent (e.g., increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture).

    • If the Rf values are too low (spots remain near the baseline), increase the polarity of the eluent (e.g., increase the proportion of a polar solvent like ethyl acetate).

  • Try a Different Solvent System: Sometimes a simple mixture like hexane/ethyl acetate is not sufficient. Consider trying other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.

Q2: My compound is streaking on the TLC plate. What causes this and how can I prevent it?

A2: Streaking can be caused by several factors:[2]

  • Overloading the sample: Apply a smaller, more concentrated spot to the TLC plate.

  • Sample insolubility: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

  • Strong interaction with the stationary phase: The amine group in your compound is basic and can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount (0.1-1%) of a volatile base like triethylamine to your eluent can often resolve this issue.[2]

Q3: What is the expected elution order of the product and common impurities from a silica gel column?

A3: On a normal-phase silica gel column, less polar compounds elute first. The expected order of elution with an increasing polarity gradient would be:

  • 1-Fluoro-4-nitrobenzene (least polar)

  • N-(4-fluorophenyl)-4-nitroaniline (product, intermediate polarity)

  • 4-Fluoroaniline (most polar due to the primary amine)

This is analogous to the separation of similar compounds where the starting materials and product have distinct polarities.[2]

Step-by-Step Guide to Column Chromatography
  • Prepare the Column:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the packing is uniform and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent.

    • Alternatively, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. This often leads to better separation.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or a syringe) to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified N-(4-fluorophenyl)-4-nitroaniline.

Visualizing the Troubleshooting Process for Column Chromatography

ColumnTroubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation or Streaking Cause1 Inappropriate Mobile Phase Problem->Cause1 Cause2 Sample Overload Problem->Cause2 Cause3 Strong Analyte-Silica Interaction Problem->Cause3 Solution1a Adjust Eluent Polarity Cause1->Solution1a Solution1b Change Solvent System Cause1->Solution1b Solution2 Load Less Sample Cause2->Solution2 Solution3 Add Triethylamine to Eluent Cause3->Solution3

Caption: A troubleshooting guide for common issues in column chromatography.

IV. Purity Assessment

After purification, it is essential to assess the purity of your N-(4-fluorophenyl)-4-nitroaniline.

  • Thin Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate. Co-spotting with the crude material and starting materials can confirm the removal of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample should show a single major peak.[15][16][17]

  • Melting Point: A pure crystalline solid will have a sharp melting point range. Impurities typically broaden and depress the melting point. The melting point of the related compound 4-nitroaniline is 146-149 °C.[18]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): These techniques confirm the chemical structure and can reveal the presence of any remaining impurities.

By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can confidently and efficiently purify crude N-(4-fluorophenyl)-4-nitroaniline to the high degree of purity required for subsequent applications in drug discovery and development.

V. References

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (1971). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

  • Solubility of Things. (n.d.). 4-Nitroaniline. [Link]

  • O'Connor, G. (n.d.). recrystallization-2.doc.pdf. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Acta Crystallographica Section E. (2010). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]

  • Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ZORA (Zurich Open Repository and Archive). (2022, March 31). 4-Nitroaniline. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

Sources

troubleshooting side reactions in the synthesis of N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of N-(4-fluorophenyl)-4-nitroaniline. This guide bypasses generic advice, focusing strictly on mechanistic causality, empirical data, and self-validating protocols.

Route Selection & Quantitative Benchmarking

The synthesis of diarylamines like N-(4-fluorophenyl)-4-nitroaniline typically relies on either a base-promoted Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig cross-coupling. Selecting the correct route dictates the specific impurity profile you will need to manage.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterSNAr RouteBuchwald-Hartwig Route
Electrophile 1-Fluoro-4-nitrobenzene1-Bromo-4-nitrobenzene
Nucleophile 4-Fluoroaniline4-Fluoroaniline
Catalyst System None (Base-promoted)Pd₂(dba)₃ / Xantphos
Optimal Base K₂CO₃ (Anhydrous)Cs₂CO₃
Solvent DMF or DMSOToluene or 1,4-Dioxane
Temperature 100 °C – 120 °C90 °C – 110 °C
Typical Yield 75% – 85%80% – 95%
Primary Side Reaction Hydrolysis (4-Nitrophenol)Dehalogenation (Nitrobenzene)

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of 4-nitrophenol instead of the desired N-(4-fluorophenyl)-4-nitroaniline during the SNAr reaction?

Causality: The formation of 4-nitrophenol is a classic competitive hydrolysis side reaction[1]. When 1-fluoro-4-nitrobenzene is exposed to trace water in the presence of an inorganic base (like K₂CO₃), hydroxide ions are generated in situ. Hydroxide is a significantly harder and more reactive nucleophile than the electronically deactivated 4-fluoroaniline. It rapidly attacks the highly activated fluoronitrobenzene, ejecting the fluoride ion to form 4-nitrophenol[2].

Resolution: You must implement a rigorously anhydrous protocol. Switch to anhydrous DMF stored over molecular sieves and ensure your K₂CO₃ is oven-dried.

SNAr_Mechanism A 1-Fluoro-4-nitrobenzene + 4-Fluoroaniline B Meisenheimer Complex (Intermediate) A->B Base (K₂CO₃) Anhydrous D Trace Water + Base (OH⁻ Formation) A->D Moisture Ingress C N-(4-fluorophenyl)-4-nitroaniline (Target Product) B->C -HF E 4-Nitrophenol (Hydrolysis Side Product) D->E Competing SNAr

Mechanistic divergence in SNAr: Target amination vs. competitive hydrolysis to 4-nitrophenol.

Q2: My Buchwald-Hartwig cross-coupling route yields excessive dehalogenated product (nitrobenzene) and palladium black. How do I prevent this?

Causality: Hydrodehalogenation is a prevalent side reaction in Pd-catalyzed aminations of electron-deficient aryl halides[3]. When using 1-bromo-4-nitrobenzene, the strong electron-withdrawing nitro group accelerates oxidative addition. However, because 4-fluoroaniline is a deactivated nucleophile (due to the inductive -I effect of the fluorine atom), the transmetalation step is sluggish. This kinetic bottleneck allows competing pathways—such as protonation of the Pd(II) intermediate by trace moisture or solvent—to yield the dehalogenated arene (nitrobenzene)[3]. Furthermore, harsh bases like NaOtBu can trigger the reduction of the nitro group or degrade the catalyst, precipitating Pd black.

Resolution: Switch to a weaker, non-nucleophilic base (e.g., Cs₂CO₃) and utilize a bidentate ligand with a large bite angle (e.g., Xantphos) to stabilize the Pd intermediate and accelerate reductive elimination[4].

Troubleshooting_Workflow Start Reaction Stalls / Low Yield Check1 Analyze via LC-MS / GC-MS Start->Check1 Path1 High 4-Nitrophenol (SNAr Route) Check1->Path1 Path2 Unreacted Starting Material Check1->Path2 Path3 Nitrobenzene Detected (Pd-Catalyzed Route) Check1->Path3 Fix1 Rigorous drying of DMF/K₂CO₃ Add Molecular Sieves Path1->Fix1 Fix2 Increase Temp to 120°C or Pre-activate with NaH Path2->Fix2 Fix3 Switch Base to Cs₂CO₃ Optimize Pd/Ligand Ratio Path3->Fix3

Diagnostic workflow for identifying and resolving primary side reactions in diarylamine synthesis.

Q3: The reaction stalls at 50-60% conversion, even with excess electrophile. How can I drive it to completion?

Causality: The para-fluorine atom exerts a strong inductive electron-withdrawing effect, significantly reducing the nucleophilicity of the amine lone pair. In an SNAr mechanism, this increases the activation energy required to form the Meisenheimer complex. As the reaction proceeds, the generated HF must be efficiently sequestered; if the base is depleted or passivated, the local pH drops, protonating the aniline and completely halting the reaction[5].

Resolution: Increase the reaction temperature to 110–120 °C to overcome the kinetic barrier, or pre-activate the 4-fluoroaniline using Sodium Hydride (NaH) to generate the highly nucleophilic anilide anion before introducing the 1-fluoro-4-nitrobenzene.

Standard Operating Protocol: Optimized SNAr Synthesis

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent & Reagent Desiccation

  • Action: Suspend 2.0 equivalents of finely powdered K₂CO₃ in anhydrous DMF (10 mL/mmol) over activated 4Å molecular sieves for 2 hours under an argon atmosphere prior to use.

  • Validation Checkpoint: Visually, the K₂CO₃ must remain a free-flowing suspension. If clumping occurs, it indicates unacceptable moisture ingress; discard and restart.

Step 2: Nucleophile Introduction

  • Action: Add 1.1 equivalents of 4-fluoroaniline to the suspension. Stir at room temperature for 15 minutes to allow uniform mixing and initial hydrogen bonding with the base.

  • Validation Checkpoint: The solution should remain pale yellow or colorless.

Step 3: Electrophile Addition & Heating

  • Action: Add 1.0 equivalent of 1-fluoro-4-nitrobenzene dropwise. Elevate the reaction temperature to 110 °C and stir for 12 hours.

  • Validation Checkpoint: The reaction mixture will transition to a deep orange/brown hue. Critical Check: If the solution turns bright crimson/red, it indicates the formation of the 4-nitrophenoxide anion (hydrolysis failure). If this occurs, quench the reaction immediately.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature and pour it into 5 volumes of vigorously stirred ice water. Filter the resulting precipitate, wash with cold water to remove residual DMF and salts, and recrystallize from hot ethanol.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show a single spot (Rf ~0.4). GC-MS must confirm the molecular ion peak at m/z 232.

References

  • Benchchem. "Application Notes: The Synthetic Utility of 1-Fluoro-4-nitrobenzene in Agrochemical Preparation."2

  • Benchchem. "Effect of solvent and base on N-(4-bromophenyl)-4-nitroaniline synthesis." 3

  • National Institutes of Health (PMC). "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." 5

  • MDPI. "Palladium-Catalysed Synthesis and Transformation of Quinolones."4

  • Beilstein Journals. "Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor." 1

Sources

Technical Support Center: Optimization of N-(4-fluorophenyl)-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals navigating the synthesis of diarylamines.

N-(4-fluorophenyl)-4-nitroaniline is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Synthesizing this specific diarylamine requires overcoming the inherently weak nucleophilicity of 4-fluoroaniline. We achieve this through two primary, field-proven methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination .

This guide provides the causality behind these chemical behaviors, self-validating protocols, and targeted troubleshooting to ensure your success at the bench.

Part 1: Mechanistic Pathway Selection

Understanding the fundamental electronic demands of your substrates is the first step in reaction optimization.

  • The SNAr Pathway: 1-fluoro-4-nitrobenzene is highly activated for SNAr. The strongly electron-withdrawing nitro group stabilizes the negative charge in the intermediate Meisenheimer complex[1]. Furthermore, the high electronegativity of the fluorine atom polarizes the C-F bond, making the ipso-carbon highly electrophilic and establishing fluoride as an excellent leaving group[2].

  • The Buchwald-Hartwig Pathway: This method bypasses the reliance on the nucleophilicity of the amine by utilizing a transition metal. Palladium orchestrates the coupling of 4-fluoroaniline with 1-bromo-4-nitrobenzene via an amido-palladium intermediate. Using a bidentate ligand like BINAP forces the Pd center into a geometry that accelerates reductive elimination, yielding up to 85% conversion under optimized conditions[3].

MechanisticPathways Start 4-Fluoroaniline (Nucleophile) SNAr_Path SNAr Pathway + 1-Fluoro-4-nitrobenzene Start->SNAr_Path Base: K2CO3 Solvent: DMF BH_Path Buchwald-Hartwig + 1-Bromo-4-nitrobenzene Start->BH_Path Cat: Pd(OAc)2/BINAP Base: Cs2CO3 Meisenheimer Meisenheimer Complex (Resonance Stabilized) SNAr_Path->Meisenheimer Nucleophilic Attack (80-100°C) Pd_Cycle Pd Catalytic Cycle (Oxidative Addition) BH_Path->Pd_Cycle Amine Coordination Product N-(4-fluorophenyl)-4-nitroaniline (Target Product) Meisenheimer->Product Fluoride Elimination Pd_Cycle->Product Reductive Elimination (100°C)

Figure 1: Mechanistic divergence in the synthesis of N-(4-fluorophenyl)-4-nitroaniline.

Part 2: Quantitative Data & Condition Comparison

To facilitate rapid decision-making, the following table summarizes the optimized parameters for both synthetic routes.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Electrophile 1-Fluoro-4-nitrobenzene1-Bromo-4-nitrobenzene
Nucleophile/Amine 4-Fluoroaniline4-Fluoroaniline
Catalyst / Ligand None (Thermal activation required)Pd(OAc)₂ (5 mol%) / BINAP (7.5 mol%)
Base K₂CO₃ (2.0 equiv, anhydrous)Cs₂CO₃ (1.5 equiv, anhydrous)
Solvent DMF or DMSO (Polar Aprotic)Toluene or 1,4-Dioxane (Non-polar/Ethereal)
Temperature 90 °C – 110 °C100 °C
Reaction Time 16 – 24 hours8 – 12 hours
Typical Yield 65% – 75%85% – 95%[3]
Primary Bottleneck Slow conversion due to weak nucleophilicityCatalyst deactivation (O₂/H₂O sensitivity)
Part 3: Troubleshooting Guides & FAQs

Q: My SNAr reaction utilizing 4-fluoroaniline and 1-fluoro-4-nitrobenzene stalls at ~40% conversion. How can I drive this to completion? A: 4-Fluoroaniline is a relatively weak nucleophile because the para-fluorine atom withdraws electron density from the aromatic ring via inductive effects. To overcome this high activation energy barrier, thermal activation (90–110 °C) in a strongly polar aprotic solvent (DMF or DMSO) is mandatory. The polar aprotic solvent stabilizes the highly polarized Meisenheimer transition state without hydrogen-bonding to (and thus deactivating) the nucleophile[1]. Diagnostic Action: If stalling persists, verify the anhydrous nature of your K₂CO₃ base. Water competitively hydrolyzes 1-fluoro-4-nitrobenzene to 4-nitrophenol, consuming your starting material.

Q: During the Buchwald-Hartwig amination, I observe a rapid color change to black and complete cessation of the reaction. What is the root cause? A: The appearance of a black precipitate indicates the "crashing out" of Palladium Black (inactive Pd(0) aggregates). This is a classic symptom of catalyst deactivation, typically caused by oxygen ingress or insufficient ligand coordination. The oxidative addition complex is highly sensitive. Diagnostic Action: Ensure rigorous Schlenk techniques (Freeze-Pump-Thaw degassing of the toluene). Additionally, verify your ligand-to-palladium ratio is optimal (typically 1.2:1 to 1.5:1 for bidentate ligands like BINAP) to keep the metal center saturated and stable[3].

Q: I am detecting significant amounts of a diarylated byproduct (tertiary amine) in my Buchwald-Hartwig LC-MS trace. How do I improve chemoselectivity? A: Over-arylation occurs when the secondary amine product competitively undergoes a second oxidative addition/reductive elimination cycle. To suppress this, switch to a bulkier, more electron-rich ligand such as Xantphos. These ligands increase the steric bulk around the Pd center, heavily disfavoring the coordination of the bulky secondary amine product while still allowing the primary 4-fluoroaniline to react. Furthermore, strictly control the stoichiometry of 1-bromo-4-nitrobenzene to 0.95 equivalents relative to the aniline.

TroubleshootingWorkflow Start In-Process Control (IPC) LC-MS / TLC at 4h Low_Conv < 50% Conversion Start->Low_Conv High_Conv > 90% Conversion Start->High_Conv Black_Ppt Pd Black Precipitate? Low_Conv->Black_Ppt Diarylation Diarylation Byproduct? Low_Conv->Diarylation Purification Proceed to Aqueous Workup & Crystallization High_Conv->Purification Degas Action: Rigorous Degassing Check Ligand Loading Black_Ppt->Degas Yes (O2/H2O present) Sterics Action: Switch to bulkier ligand (e.g., Xantphos) Diarylation->Sterics Yes (Over-reaction)

Figure 2: Diagnostic workflow for troubleshooting Buchwald-Hartwig amination bottlenecks.

Part 4: Self-Validating Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination (Recommended for High Yield)

This protocol utilizes a Pd-catalyzed cross-coupling mechanism designed to overcome poor nucleophilicity[3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equiv, 10 mmol), Pd(OAc)₂ (0.05 equiv, 0.5 mmol), BINAP (0.075 equiv, 0.75 mmol), and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Atmosphere Exchange: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes.

  • Solvent & Amine Addition: Add anhydrous, degassed Toluene (30 mL) followed by 4-fluoroaniline (1.1 equiv, 11 mmol) via syringe.

    • Self-Validation Check: The mixture should initially appear as a heterogeneous yellow/orange suspension.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 10 hours.

    • Self-Validation Check: Within 30 minutes of heating, the suspension will transition to a deep red/brown homogeneous solution, validating the formation of the active Pd-amine complex. If the solution turns opaque black, catalyst death has occurred (see FAQ).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove the palladium residues and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield bright yellow/orange crystals of N-(4-fluorophenyl)-4-nitroaniline.

Protocol B: Synthesis via SNAr (Recommended for Metal-Free Requirements)

This protocol relies on thermal activation to drive the formation of the Meisenheimer complex[1].

  • Preparation: To a round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 equiv, 10 mmol), 4-fluoroaniline (1.2 equiv, 12 mmol), and finely powdered, anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent Addition: Suspend the reagents in anhydrous DMF (25 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 100 °C under a nitrogen atmosphere for 18 hours.

    • Self-Validation Check: The reaction will progressively darken from pale yellow to deep orange as the highly conjugated diarylamine product forms.

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water.

    • Self-Validation Check: A bright yellow precipitate should crash out immediately. If an oil forms, the stirring was insufficient, or residual DMF is preventing crystallization.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water (to remove residual DMF and salts), and dry under high vacuum.

References
  • 4-Fluoronitrobenzene - Wikipedia. Wikipedia.[Link]

Sources

Technical Support Center: Scaling Up N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket ID: SC-882-FNA Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Development Status: Open

Executive Summary

Scaling up the production of N-(4-fluorophenyl)-4-nitroaniline presents a classic dichotomy in process chemistry: the reaction mechanism (


) is textbook, but the engineering reality involves managing significant thermal hazards and difficult solid-handling characteristics.

This compound involves coupling 4-fluoroaniline (nucleophile) with 1-chloro-4-nitrobenzene (electrophile). The presence of the nitro group activates the electrophile but introduces thermal instability. The fluorine atom on the nucleophile dictates specific solubility profiles that complicate purification.

This guide moves beyond basic recipes to address the critical process parameters (CPPs) that determine yield, safety, and purity at scale.

Module 1: Reaction Kinetics & Thermal Management

The Challenge: The reaction requires elevated temperatures to overcome the activation energy of displacing the chloride, but the nitro-aromatic product is energetically unstable.

Protocol 1.0: Optimized


 Synthesis (100g - 1kg Scale) 
  • Reactants:

    • 1-Chloro-4-nitrobenzene (1.0 equiv)

    • 4-Fluoroaniline (1.1 equiv) – Slight excess drives kinetics.

    • Potassium Carbonate (

      
      ) (1.5 equiv) – Milled/Micronized is critical.
      
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). DMSO is preferred for higher rates but harder to remove.

Step-by-Step Workflow:

  • Inerting: Purge reactor with

    
    . Oxygen can lead to oxidative byproducts at high temps.
    
  • Charging: Charge solid 1-chloro-4-nitrobenzene and

    
    . Add DMSO (5 vol).
    
  • Addition: Add 4-fluoroaniline as a liquid stream.

  • Ramp: Heat to 100°C - 110°C . Do not overshoot 120°C.

  • Hold: Agitate for 12–16 hours.

  • IPC (In-Process Control): Check HPLC. Target <1% unreacted chloride.

Critical Insight – The "Hot Spot" Hazard: Nitro-compounds possess high decomposition energies. In a heterogeneous mixture (solid base + liquid solvent), poor agitation creates "hot spots" where local temperatures exceed the bulk temperature.

  • Risk: If

    
    , rapid decomposition of the nitro group can trigger a thermal runaway.
    
  • Control: Use an impeller designed for slurry suspension (e.g., pitched blade turbine) and ensure

    
     is finely milled to increase surface area and reaction rate, allowing lower bulk temperatures [1].
    
Module 2: Purification & Solid State Engineering

The Challenge: The crude product often oils out as a "sticky red gum" upon water addition, trapping impurities (fluoride salts, DMSO).

Protocol 2.0: Controlled Crystallization (The "Anti-Solvent" Method)

Do not simply dump the reaction mixture into ice water. This causes rapid, amorphous precipitation (oiling).

  • Quench: Cool reaction mass to 60°C.

  • Seed: Add 0.1% wt pure seed crystals of N-(4-fluorophenyl)-4-nitroaniline.

  • Anti-solvent Addition: Add warm water (50°C) slowly over 2 hours.

    • Why warm water? Cold water shocks the system, causing oiling. Warm water keeps the impurity profile soluble while lowering the solubility limit of the product gradually.

  • Cooling Ramp: Cool to 20°C at a rate of 10°C/hour.

  • Filtration: Filter the yellow/orange precipitate.[1]

  • Wash: Wash with 1:1 Ethanol/Water to remove residual DMSO and organic impurities.

Visualizing the Workflow

The following diagram illustrates the critical decision nodes during the synthesis and purification process.

SynthesisWorkflow Start Raw Materials (4-Fluoroaniline + 1-Cl-4-NO2-Benzene) Reaction Reaction Phase (DMSO, K2CO3, 110°C) Start->Reaction Inert Atm (N2) IPC IPC: HPLC Check (<1% Chloride?) Reaction->IPC IPC->Reaction No (Extend Time) Quench Controlled Quench (Seed + Warm Water Addition) IPC->Quench Yes (Proceed) Filtration Filtration & Wash (Remove Salts/DMSO) Quench->Filtration Recryst Recrystallization (Ethanol/Water) Filtration->Recryst Waste Waste Stream (Fluoride/Chloride Salts) Filtration->Waste

Figure 1: Critical Process Flow for N-(4-fluorophenyl)-4-nitroaniline Synthesis. Note the IPC checkpoint to prevent downstream contamination.

Troubleshooting Guide (FAQs)

Q1: My yield is low (<60%), and the reaction seems to stall after 10 hours. Why? Diagnosis: This is likely due to base particle size or moisture .

  • Mechanism: The reaction generates HCl, which is neutralized by

    
    . If the carbonate surface is "glazed" over by reaction byproducts (KCl) or if the particles are too large, the base becomes inactive.
    
  • Fix:

    • Use micronized anhydrous

      
      .
      
    • Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1-2 mol%. This helps transport the carbonate anion into the organic phase, accelerating the reaction [2].

Q2: The product is coming out as a dark, sticky tar instead of a yellow powder. Diagnosis: This is "Oiling Out." It happens when the product precipitates as a liquid before it crystallizes.

  • Cause: Residual DMSO lowers the melting point of the wet cake.

  • Fix:

    • Slower Water Addition: See Protocol 2.0.

    • Use of Alcohols: Instead of pure water, quench into a mixture of Ethanol/Water (3:1) . The ethanol keeps the "tar" components in solution while allowing the product to crystallize more cleanly.

Q3: Is this reaction safe to scale to 50kg? Diagnosis: Caution is required.

  • Hazard: 1-chloro-4-nitrobenzene and the product are nitro-aromatics. They have a decomposition onset temperature (

    
    ).
    
  • Requirement: You must run a DSC (Differential Scanning Calorimetry) on the final reaction mixture. Ensure there is at least a 100°C safety margin between your operating temperature (110°C) and the

    
     of decomposition [3].
    
Data Summary: Solvent Selection
SolventReaction RateWork-up DifficultySafety ProfileRecommendation
DMSO High (Fastest)Difficult (High BP, requires extensive washing)Low (Thermal runaway risk if overheated)Best for small scale (<1kg)
DMF MediumMedium (Can be distilled off)Medium (Hepatotoxic)Alternative
Toluene Low (Slow)Easy (Azeotropic drying possible)High (Flammable but thermally stable)Best for large scale (>10kg) requires PTC
Troubleshooting Logic Tree

Troubleshooting Problem Problem Check Check Solution Solution Start Issue: Low Purity Check1 Is it Starting Material? Start->Check1 Analyze Impurity Sol1 Increase Temp or Add PTC (TBAB) Check1->Sol1 Yes Check2 Is it Colored/Tar? Check1->Check2 No (Unknown Peaks) Sol2 Recrystallize from Ethanol/Water w/ Charcoal Check2->Sol2 Yes

Figure 2: Logic tree for diagnosing purity issues during the isolation phase.

References
  • Nucleophilic Arom

    
    ) Methodology: 
    
    • BenchChem Technical Support.[2][3] "Scaling Up the Synthesis of N-(4-bromophenyl)-4-nitroaniline." (Analogous chemistry applied to fluoro-derivatives).

  • Makosza, M. "Phase-transfer catalysis in nucleophilic aromatic substitution." Pure and Applied Chemistry.
  • Thermal Stability of Nitro Compounds

    • American Chemical Society (ACS). "Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with DSC." Organic Process Research & Development.
  • Purification & Recrystallization Protocols

    • University of Massachusetts Amherst. "Recrystallization: The primary method for purifying solid organic compounds."[4]

  • Safety Data (1-Chloro-4-nitrobenzene)

    • Thermo Fisher Scientific. "Safety Data Sheet: 1-Chloro-4-nitrobenzene."[5]

Sources

preventing decomposition of N-(4-fluorophenyl)-4-nitroaniline during reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stability challenges associated with N-(4-fluorophenyl)-4-nitroaniline . This molecule—a diarylamine featuring both a strongly electron-withdrawing nitro group and a fluoro substituent—is highly susceptible to degradation during synthesis (typically via Buchwald-Hartwig amination) and downstream functionalization.

This guide synthesizes field-proven insights to help you understand the causality behind these decomposition pathways and provides a self-validating protocol to ensure the integrity of your experiments.

Section 1: Causality of Decomposition (The "Why")

To prevent degradation, we must first understand the mechanistic forces driving it. N-(4-fluorophenyl)-4-nitroaniline typically decomposes via three primary pathways:

  • Base-Mediated Degradation (Nucleophilic Attack): The nitro group highly activates its adjacent aromatic ring toward Nucleophilic Aromatic Substitution (SNAr)[1]. During Buchwald-Hartwig cross-coupling, the use of strong, nucleophilic alkoxide bases (like Sodium tert-butoxide, NaOtBu) can lead to the attack and cleavage of the activated nitroarene or the displacement of the fluoro group[2]. Nitro groups are notoriously incompatible with strong bases like KOtBu, which often results in rapid substrate decomposition and black tar formation[3].

  • Oxidative Degradation: The diarylamine nitrogen center is electron-rich and susceptible to single-electron oxidation. When exposed to atmospheric oxygen at elevated temperatures, it can easily oxidize to form N-oxides or undergo radical coupling, leading to colored impurities and reduced yields[4].

  • Thermal and Photolytic Degradation: Nitroaromatics are inherently sensitive to high thermal stress and UV/visible light. Excessive heat (>110 °C) or light exposure can trigger the cleavage of the C-NO2 bond or the photoreduction of the nitro group to nitroso or amino derivatives[4].

G Start N-(4-fluorophenyl)-4-nitroaniline Ox Oxidative Degradation (N-Oxides / Radical Coupling) Start->Ox O2 / Light Base Base-Mediated Cleavage (SNAr / Defluorination) Start->Base Strong Alkoxide Bases (e.g., NaOtBu) Thermal Thermal / Photolytic (Nitro Reduction / C-NO2 Cleavage) Start->Thermal T > 120°C / UV Light

Fig 1. Primary degradation pathways of N-(4-fluorophenyl)-4-nitroaniline during reaction.

Section 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig reaction mixture turns black immediately upon heating, and my product yield is <10%. What is happening? A: This rapid darkening is a classic hallmark of base-induced nitroarene decomposition and subsequent catalyst poisoning. Strong alkoxide bases (NaOtBu/KOtBu) actively degrade nitro-containing substrates[2][3]. Solution: Replace strong alkoxide bases with milder, non-nucleophilic inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[2][5]. While the overall reaction rate may decrease, the structural integrity of your substrate will be preserved.

Q2: I am observing defluorinated side products in my LC-MS analysis. How do I prevent this? A: The para-fluoro group can undergo background SNAr if the reaction temperature is too high or if the base acts as a nucleophile. Solution: Strictly limit your reaction temperature to 80–90 °C. Furthermore, utilize bulky, electron-rich phosphine ligands (such as Xantphos or BrettPhos) to accelerate the reductive elimination step of the palladium catalytic cycle, allowing the desired C-N bond formation to outcompete the background SNAr side reaction[6][7].

Q3: How should I store the isolated N-(4-fluorophenyl)-4-nitroaniline to prevent long-term degradation? A: To prevent photodegradation and oxidation, store the purified compound in an amber, tightly sealed glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C[4][8]. Keep it strictly isolated from strong bases and oxidizing agents.

Section 3: Data Presentation

Table 1: Impact of Base Selection on Nitroarene Stability during C-N Coupling

Base TypeNucleophilicityNitroarene CompatibilityTypical Reaction Outcome
NaOtBu / KOtBu HighPoorRapid decomposition, black tar formation, <10% yield[2][3].
K₂CO₃ LowExcellentVery slow reaction rate, high substrate recovery[3].
Cs₂CO₃ LowExcellentModerate to high yield, minimal side reactions.
K₃PO₄ LowGoodGood yield, preferred for base-sensitive substrates[2][5].

Table 2: Thermal & Environmental Limits for N-(4-fluorophenyl)-4-nitroaniline

ConditionThreshold/LimitConsequence of Exceeding Limit
Temperature (Solution) > 110 °CThermal cleavage of C-NO2 bond; accelerated oxidation[4].
Light Exposure Ambient UV/VisPhotoreduction to nitroso species; discoloration[4].
Atmosphere Ambient Air (O₂)Oxidation of diarylamine to N-oxide/radicals[4].

Section 4: Experimental Protocol (Optimized Synthesis & Handling)

Objective: To synthesize N-(4-fluorophenyl)-4-nitroaniline via Buchwald-Hartwig amination while establishing a self-validating system that prevents base-mediated and oxidative decomposition.

Step-by-Step Methodology:

  • Preparation & Reagent Loading: In a flame-dried Schlenk tube, add 4-fluoroaniline (1.0 equiv), 1-bromo-4-nitrobenzene (1.1 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and anhydrous Cs₂CO₃ (1.5 equiv). Causality Note: Cs₂CO₃ is chosen specifically to prevent the nucleophilic destruction of the nitroarene[2].

  • Solvent Addition & Rigorous Degassing: Add anhydrous toluene (0.2 M). Critical Step: Perform three consecutive freeze-pump-thaw cycles. Removing dissolved oxygen is mandatory to prevent the oxidative degradation of the newly formed diarylamine[2][4].

  • Controlled Reaction: Backfill the Schlenk tube with Argon and seal it. Heat the mixture in an oil bath set strictly to 85 °C. Wrap the reaction vessel in aluminum foil to protect the light-sensitive nitroaromatic intermediates from photodegradation[4].

  • Self-Validating Monitoring: Monitor the reaction via HPLC at 2 hours and 4 hours. The use of mild base and strict temperature control should yield a clean conversion trace without the appearance of highly polar baseline degradation spots.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification & Storage: Purify the crude mixture via flash column chromatography (silica gel, hexane/ethyl acetate). Transfer the purified solid to an amber glass vial, flush with Argon, and store at 2–8 °C[4][8].

Workflow Reagents 4-Fluoroaniline + 1-Bromo-4-nitrobenzene Cat Pd(OAc)2 + Xantphos (Mild Base: Cs2CO3) Reagents->Cat Degas Strict Degassing (Freeze-Pump-Thaw) Cat->Degas Temp Controlled Heating (80-90°C, Dark) Degas->Temp Product Pure N-(4-fluorophenyl)- 4-nitroaniline Temp->Product

Fig 2. Optimized Buchwald-Hartwig workflow preventing nitroarene and diarylamine decomposition.

Section 5: References

Sources

N-(4-fluorophenyl)-4-nitroaniline synthesis catalyst deactivation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Catalyst Deactivation in N-(4-fluorophenyl)-4-nitroaniline Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing catalyst stalling, low turnover frequencies (TOF), or irreproducibility during the synthesis of N-(4-fluorophenyl)-4-nitroaniline.

The cross-coupling of 4-fluoroaniline with 1-halo-4-nitrobenzene (via Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann coupling) presents unique mechanistic hurdles. The strong electron-withdrawing nature of the nitro group, combined with the nucleophilicity of primary amines, frequently triggers off-cycle catalyst deactivation pathways[1]. This guide dissects the causality behind these failures and provides self-validating protocols to ensure robust C–N bond formation.

Troubleshooting FAQs: Deactivation Mechanisms & Causality

Q1: My Pd-catalyzed Buchwald-Hartwig amination stalls at 40-50% conversion. Adding more substrate doesn't help, but adding more catalyst does. What is causing this? A: You are likely experiencing ligand displacement leading to an off-cycle, dormant palladium complex. Primary amines like 4-fluoroaniline are highly coordinating. In the catalytic cycle, after the oxidative addition of 1-halo-4-nitrobenzene to Pd(0), the resulting Pd(II) oxidative addition complex (OAC) must coordinate the amine. However, if the supporting phosphine ligand is not sterically demanding enough, the primary amine can entirely displace the phosphine ligand, forming a catalytically dormant bis-amine Pd(II) complex[2]. This off-cycle species acts as a thermodynamic sink, effectively removing active palladium from the catalytic cycle. Solution: Switch to a highly sterically encumbered dialkylbiaryl monophosphine ligand such as BrettPhos or GPhos. These ligands are rationally designed to resist displacement by primary amines while still facilitating the necessary reductive elimination[2].

Q2: I am using 1-iodo-4-nitrobenzene as my electrophile to increase reactivity, but the reaction is slower than when I use 1-bromo-4-nitrobenzene. Why? A: This is a classic case of halide-induced catalyst poisoning. While the C–I bond undergoes oxidative addition much faster than a C–Br bond, the resulting iodide anions are highly bridging. In non-polar or moderately polar solvents, these iodide anions bridge two palladium centers, forming catalytically inactive


 dimers[3].
Solution: If you must use aryl iodides, switch to a less polar solvent like toluene, where the resulting inorganic iodide salts (e.g., NaI or KI) are highly insoluble and precipitate out of solution, preventing them from bridging the palladium centers[4]. Alternatively, switch to 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene, which are highly reactive in the presence of modern Pd precatalysts and do not form stable bridged dimers.

Q3: Can I use a Copper-catalyzed Ullmann coupling instead? My reaction mixture turns black and yields are highly variable. A: Yes, but Copper(I) catalysts are highly susceptible to disproportionation. The black precipitate you observe is likely Cu(0) nanoparticles or bulk copper metal. In Ullmann-Goldberg couplings, Cu(I) can undergo disproportionation into Cu(0) and Cu(II)[5]. This is often exacerbated by the choice of base and ligand. For instance, soluble bases like dimalonate can act as off-cycle ancillary ligands, forming a copper(I) dimalonate species that rapidly disproportionates[6]. Furthermore, the product itself (N-(4-fluorophenyl)-4-nitroaniline) can bind to the active Cu(I) center, causing product inhibition[5]. Solution: Use a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) or N-methylglycine to stabilize the Cu(I) oxidation state. Ensure your inorganic base (e.g.,


) is finely milled, as variable base solubility directly impacts the induction period and catalyst lifetime[5].

Q4: I am using Sodium tert-butoxide (


) as my base, and I see significant degradation of my starting materials. What is the alternative? 
A:  Strong alkoxide bases like 

are incompatible with nitroarenes. The nitro group is highly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution (

) by the tert-butoxide anion, leading to tert-butyl ether byproducts[7]. Furthermore, strong bases can lead to base-mediated decomposition of sensitive substrates, generating anionic fragments that act as potent catalyst deactivators[2]. Solution: Utilize a weaker, non-nucleophilic base such as Cesium Carbonate (

) or Potassium Phosphate (

). While these require slightly higher reaction temperatures (80–100 °C), they completely suppress

side reactions and preserve catalyst integrity[8].

Mechanistic Pathways & Logical Relationships

The following diagram illustrates the on-cycle productive pathway versus the off-cycle deactivation pathways in the Pd-catalyzed synthesis of N-(4-fluorophenyl)-4-nitroaniline.

G Pd0 Active Catalyst LPd(0) OAC Oxidative Addition Complex LPd(II)(Ar-NO2)(X) Pd0->OAC + 1-halo-4-nitrobenzene AmineBound Amine-Bound Complex LPd(II)(Ar-NO2)(NH2-ArF) OAC->AmineBound + 4-fluoroaniline Dimer Catalytically Inactive Dimer [LPd(Ar-NO2)(μ-I)]2 (Halide Bridging) OAC->Dimer If X = I, High Polarity Amido Amido Complex LPd(II)(Ar-NO2)(NH-ArF) AmineBound->Amido + Base - Base•HX OffCycleAmine Off-Cycle Dormant State Pd(II)(NH2-ArF)2(Ar-NO2)(X) (Ligand Displacement) AmineBound->OffCycleAmine Excess Amine, Poor Ligand Sterics Product Product Release N-(4-fluorophenyl)-4-nitroaniline Amido->Product Reductive Elimination Product->Pd0 Regeneration OffCycleAmine->AmineBound Heat / Strong Ligand (Reactivation)

Figure 1: Buchwald-Hartwig catalytic cycle highlighting productive C–N coupling vs. off-cycle deactivation.

Quantitative Data: Catalyst System Optimization

The table below synthesizes empirical data for the coupling of 4-fluoroaniline and 1-bromo-4-nitrobenzene (0.5 M in Toluene, 100 °C, 2 mol% Pd). It demonstrates the causality between ligand/base selection and catalyst half-life (


).
Catalyst PrecursorLigandBaseCatalyst Half-Life (

)
Primary Deactivation ModeYield (24h)



< 10 minsLigand displacement /

< 5%

XPhos

4.5 hoursSlow phosphine oxidation68%

BINAP

2.1 hoursBis-amine off-cycle formation42%
BrettPhos Pd G3 BrettPhos

> 48 hours Negligible > 95%
GPhos Pd G4 GPhos

> 72 hours Negligible > 98%

Insight: Third and fourth-generation palladacycles (G3/G4) paired with BrettPhos or GPhos drastically extend catalyst half-life by preventing primary amine coordination from displacing the phosphine ligand[2],[7].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates In-Process Controls (IPCs) . These steps create a self-validating system where the operator can empirically verify the active state of the catalyst before proceeding, preventing wasted reagents and time.

Target: N-(4-fluorophenyl)-4-nitroaniline Method: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

Reagents:

  • 1-bromo-4-nitrobenzene (1.0 equiv, 10 mmol)

  • 4-fluoroaniline (1.1 equiv, 11 mmol)

  • BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • 
     (anhydrous, finely milled, 1.5 equiv, 15 mmol)
    
  • Anhydrous, degassed Toluene (20 mL, 0.5 M)

Step-by-Step Methodology:

  • Anaerobic Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1-bromo-4-nitrobenzene, BrettPhos Pd G3, and

    
    .
    
    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like BrettPhos) to phosphine oxides, permanently deactivating the catalyst[7].

  • Solvent & Nucleophile Addition: Seal the flask with a PTFE septum, remove from the glovebox, and connect to a Schlenk line. Add degassed toluene, followed by 4-fluoroaniline via a gas-tight syringe.

  • Catalyst Activation (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 10 minutes.

    • IPC: Extract a 50 µL aliquot via syringe, dilute in

      
      , and run a quick 
      
      
      
      NMR.
    • Validation: You should observe a sharp singlet corresponding to the free, active BrettPhos ligand coordinated to Pd(0). If you see multiple broad peaks, the precatalyst has not activated properly or has degraded[3].

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm).

    • Causality: Vigorous stirring is critical because the reaction is heterogeneous (

      
       is insoluble in toluene). Mass transfer limitations at the solid-liquid interface can artificially mimic catalyst deactivation[3].
      
  • Kinetic Monitoring (Self-Validation Checkpoint 2): After 2 hours, take a 50 µL aliquot, quench with wet ethyl acetate, filter through a short silica plug, and analyze via GC-MS or LC-MS.

    • Validation: The absence of 1-bromo-4-nitrobenzene confirms complete conversion. The absence of tert-butyl ether byproducts confirms the correct base selection.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water to remove inorganic salts. Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-(4-fluorophenyl)-4-nitroaniline.
    

Experimental Workflow & Checkpoints

Workflow Prep 1. Reagent Preparation (Glovebox, Anhydrous) Degas 2. Solvent Addition (Degassed Toluene) Prep->Degas Activate 3. Precatalyst Activation (Stir at RT, 10 mins) Degas->Activate IPC1 IPC 1: 31P NMR Check Is active Pd(0) present? Activate->IPC1 Heat 4. Reaction Phase (100 °C, 800 rpm) IPC1->Heat Yes Fail1 Troubleshoot: Check Oxygen/Moisture IPC1->Fail1 No IPC2 IPC 2: GC-MS Aliquot Is conversion > 95%? Heat->IPC2 Workup 5. Aqueous Workup & Chromatography IPC2->Workup Yes Fail2 Troubleshoot: Add 1 mol% Catalyst IPC2->Fail2 No

Figure 2: Step-by-step experimental workflow featuring critical In-Process Control (IPC) decision gates.

References

  • Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. National Institutes of Health (NIH) / Chemical Science. Available at:[Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Available at:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT (E. C. Reichert). Available at:[Link]

  • The Impact of Precatalyst Oxidation State in C–N Cross Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd. National Science Foundation (NSF) / BYU. Available at:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Support Center: SCXRD Crystallization of N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain diffraction-quality single crystals of push-pull diarylamines. N-(4-fluorophenyl)-4-nitroaniline presents a unique crystallographic challenge: it possesses a strong hydrogen-bond donor (secondary amine), a strong hydrogen-bond acceptor (nitro group), and a halogen-bonding site (fluorine).

This combination often leads to rapid, uncontrolled 1D kinetic growth (needles) rather than the 3D thermodynamic growth (blocks) required for high-resolution Single Crystal X-ray Diffraction (SCXRD). This guide is designed to troubleshoot these specific mechanistic challenges, providing self-validating protocols grounded in established crystal engineering principles.

Core Mechanistic Principles: The "Why" Behind the Workflow

To optimize crystallization, we must first understand the intermolecular forces dictating the crystal lattice. In nitroaniline derivatives, the dominant interaction is the intermolecular hydrogen bond between the –NH and –NO₂ groups, which drives the formation of infinite polar chains [1].

If crystallization occurs too rapidly, this 1D N-H···O interaction outpaces the weaker lateral interactions (π-π stacking between the aromatic rings and C-H···F contacts). The result is a highly twinned, hair-like needle that diffracts poorly. To obtain blocky crystals, we must introduce hydrogen-bond intercepting solvents that temporarily cap the growing 1D axis, allowing the lateral 2D and 3D interactions time to assemble the lattice.

Interactions NH Amine (N-H) H-Bond Donor Chain 1D Polar Chains (Rapid Needle Growth) NH->Chain N-H···O NO2 Nitro (-NO2) H-Bond Acceptor NO2->Chain N-H···O F Fluoro (-F) Halogen Bond Lattice 3D Crystal Lattice (SCXRD Block Crystals) F->Lattice F···F / C-H···F Rings Aromatic Rings π-π Stacking Rings->Lattice Lateral Packing Chain->Lattice Slowed by H-bond intercepting solvents

Fig 1: Intermolecular forces driving N-(4-fluorophenyl)-4-nitroaniline crystal packing.

Troubleshooting & FAQs

Q: My experiments consistently yield clumps of hair-like needles. How do I increase crystal thickness? A: You are experiencing kinetically driven 1D growth. This happens when your solvent is too non-polar (e.g., pure hexane or toluene), offering no competition for the N-H···O hydrogen bonds. Solution: Switch to a solvent system that acts as a transient hydrogen-bond acceptor or donor. Using Ethyl Acetate or Methanol as your primary solvent will temporarily solvate the –NH and –NO₂ groups. As the solvent slowly evaporates or diffuses, it acts as a "brake" on the 1D growth, allowing the crystal to grow laterally into a block.

Q: I am getting large crystals, but the X-ray diffractometer shows split reflections (twinning). What causes this? A: Twinning in diarylamines is usually caused by conformational flexibility. The C–N–C bridge allows the two phenyl rings to twist. If the temperature fluctuates during crystallization, the molecule can lock into slightly different conformations, creating a twin boundary. Solution: Implement strict thermal mass control. Place your crystallization vials inside a secondary container (like a sand bath or a larger beaker of water) and keep them in a dark, temperature-controlled cabinet. Avoid moving the vials or checking them daily, as mechanical shock also induces twinning.

Q: The crystals lose their transparency and turn opaque when I remove them from the mother liquor. Why? A: This is a classic sign of solvent loss. Your crystal lattice likely contains solvent-filled voids. When removed from the vial, the solvent evaporates, collapsing the lattice and destroying single-crystal integrity. Solution: You must harvest the crystals directly into a cryoprotectant. Pre-coat a glass slide with Paratone-N oil or Fomblin. Pipette the crystal and a drop of mother liquor directly into the oil, separate the crystal from the solvent droplet under the microscope, and immediately mount it on the diffractometer loop for flash-cooling to 100 K.

Quantitative Data: Solvent Selection Matrix

Choosing the right solvent pair is the most critical variable in your control. Below is a synthesized matrix of solvent properties and their empirical effects on nitroaniline derivative crystallization [2].

Solvent / AntisolventDielectric Constant (ε)H-Bonding CapabilityEvaporation RateExpected Crystal Habit
Dichloromethane 8.93PoorVery FastMicrocrystalline powder
Toluene / Hexane 2.38 / 1.88NoneModerateLong, thin needles (Twinned)
Ethyl Acetate / Hexane 6.02 / 1.88Moderate AcceptorModerateRectangular prisms (Ideal)
Methanol / Water 32.7 / 80.1Strong Donor/AcceptorSlowThick blocks (Risk of hydrates)
Acetonitrile / Ether 37.5 / 4.30Moderate AcceptorFastPlates (Good for SCXRD)

Standard Operating Protocols (SOPs)

For N-(4-fluorophenyl)-4-nitroaniline, Vapor Diffusion is the most reliable method for producing SCXRD-quality blocks because it separates the dissolution phase from the supersaturation phase, providing ultimate thermodynamic control.

Protocol: Anti-Solvent Vapor Diffusion

Self-Validating Check: If precipitation occurs within the first 12 hours, your inner solution was too concentrated. Dilute by 50% and restart.

Materials Needed:

  • N-(4-fluorophenyl)-4-nitroaniline (Purity >99%)

  • Ethyl Acetate (Good Solvent, HPLC grade)

  • n-Hexane (Antisolvent, HPLC grade)

  • 2 mL inner shell vial & 20 mL outer scintillation vial

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate in a small glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Nucleation Control (Critical): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE filter into a clean 2 mL inner shell vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to many small crystals rather than one large crystal.

  • Chamber Assembly: Place the uncapped 2 mL inner vial into the 20 mL outer vial.

  • Antisolvent Addition: Carefully pipette 3.0 mL of n-Hexane into the outer vial. Do not let the Hexane splash into the inner vial.

  • Equilibration: Cap the outer vial tightly with a Teflon-lined cap. Wrap the cap in Parafilm to prevent vapor escape.

  • Incubation: Place the assembly in a vibration-free, temperature-controlled environment (20 °C) in the dark.

  • Harvesting: After 3 to 7 days, inspect for block-like crystals. Harvest directly into Paratone-N oil as described in the FAQ.

VaporDiffusion S1 1. Dissolution 5-10 mg in 0.5 mL Good Solvent S2 2. Filtration 0.22 µm PTFE filter S1->S2 Removes dust/nuclei S3 3. Chamber Setup Inner vial inside 3 mL Antisolvent S2->S3 Transfer S4 4. Equilibration Seal tightly, 20°C in dark S3->S4 Vapor exchange S5 5. Harvesting Extract in Paratone-N oil S4->S5 3-7 Days

Fig 2: Standard operating workflow for vapor diffusion crystallization.

References

  • Title: Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE Source: Rasayan Journal of Chemistry URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of N-(4-fluorophenyl)-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry and materials science, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for validating the synthesis of N-(4-fluorophenyl)-4-nitroaniline, a key diarylamine intermediate. We move beyond mere procedural lists to explain the causality behind our experimental choices, ensuring a self-validating workflow that embodies scientific integrity.

The synthesis of diarylamines is a cornerstone of modern organic chemistry, frequently accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1] This reaction allows for the efficient formation of carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and functional materials.[1] However, the success of any synthesis is not declared in the reaction flask but is rigorously proven through analytical characterization. This guide will demonstrate how a multi-spectroscopic approach—leveraging FT-IR, NMR, and Mass Spectrometry—provides overlapping and complementary data points that, together, build an unassailable case for the successful synthesis of our target compound.

The Synthetic Pathway: A Buchwald-Hartwig Approach

The synthesis of N-(4-fluorophenyl)-4-nitroaniline is efficiently achieved by the palladium-catalyzed coupling of 4-fluoroaniline and 1-bromo-4-nitrobenzene. The choice of a palladium catalyst with a suitable phosphine ligand is critical for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[2][3]

Diagram 1: Buchwald-Hartwig Synthesis Workflow cluster_reactants Starting Materials cluster_reagents Catalytic System & Base cluster_process Process cluster_product Final Product 4-fluoroaniline 1-bromo-4-nitrobenzene reaction Heat (e.g., 110 °C) Inert Atmosphere (N₂ or Ar) 4-fluoroaniline->reaction 1-bromo-4-nitrobenzene->reaction reagents Pd₂(dba)₃ (Catalyst) Xantphos (Ligand) Cs₂CO₃ (Base) Toluene (Solvent) reagents->reaction workup Aqueous Workup & Column Chromatography reaction->workup product workup->product

Caption: Diagram 1: Buchwald-Hartwig Synthesis Workflow

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy – The Functional Group Fingerprint

FT-IR spectroscopy is the ideal first-pass analysis. It provides rapid, qualitative information about the functional groups present in a molecule. In this synthesis, the goal is to confirm the conversion of a primary aromatic amine (Ar-NH₂) and an aryl halide into a secondary diarylamine (Ar-NH-Ar'). The FT-IR spectrum provides clear evidence of this transformation.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the dry, purified product is placed onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Comparative FT-IR Data Analysis

The most telling region in the IR spectrum for this reaction is between 3500 and 3300 cm⁻¹. Primary amines, like 4-fluoroaniline, possess two N-H bonds and exhibit two distinct stretching bands (symmetric and asymmetric).[4] Secondary amines, the product of our synthesis, have only one N-H bond and show a single, typically sharp, stretching band.[4]

Functional GroupStarting Material: 4-Fluoroaniline (Expected, cm⁻¹)Product: N-(4-fluorophenyl)-4-nitroaniline (Expected, cm⁻¹)Rationale for Change
N-H Stretch ~3450 & ~3350 (two bands, primary amine)~3380 (one sharp band, secondary amine)Confirms conversion of primary amine to secondary amine.
**N-O Stretch (NO₂) **N/A~1580 (asymmetric) & ~1330 (symmetric)Confirms the presence of the nitro group from the aryl halide reactant.[5]
C-H Stretch (Aromatic) ~3100-3000~3100-3000Indicates the persistence of the aromatic rings.
C-F Stretch ~1220~1220Confirms the presence of the fluoro-substituted ring.

The disappearance of the characteristic primary amine doublet and the appearance of a single secondary amine N-H peak is compelling evidence of the successful C-N bond formation.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful tool for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6][7] Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Data is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum confirms the presence of both aromatic rings and their substitution patterns. The symmetry of the starting materials is broken in the final product, leading to a more complex but highly informative spectrum.

Proton EnvironmentStarting Material: 4-Fluoroaniline (Expected δ, Multiplicity)Starting Material: 1-Bromo-4-nitrobenzene (Expected δ, Multiplicity)Product: N-(4-fluorophenyl)-4-nitroaniline (Expected δ, Multiplicity)
Protons ortho to -NO₂ N/A~8.1 (d)~8.2 (d)
Protons meta to -NO₂ N/A~7.7 (d)~7.1 (d)
Protons ortho to -F ~6.9 (t)N/A~7.2 (t)
Protons meta to -F ~6.6 (dd)N/A~7.3 (dd)
Amine Proton (-NH) ~3.6 (br s, -NH₂)N/A~8.5 (br s, -NH)

Key Observations:

  • The product spectrum clearly shows signals corresponding to both the 4-fluorophenyl and the 4-nitrophenyl rings.

  • The appearance of four distinct aromatic signals confirms the formation of the unsymmetrical diarylamine.

  • The broad singlet for the -NH proton, which would disappear upon D₂O exchange, confirms the presence of the secondary amine.[4]

Comparative ¹³C NMR Data Analysis

The ¹³C NMR spectrum corroborates the ¹H NMR data and is particularly useful for identifying quaternary carbons and carbons bonded to heteroatoms.

Carbon EnvironmentStarting Material: 4-Fluoroaniline (Expected δ, J_CF)Product: N-(4-fluorophenyl)-4-nitroaniline (Expected δ, J_CF)Rationale for Change
C-F ~156 ppm (d, J ≈ 235 Hz)~160 ppm (d, J ≈ 245 Hz)The C-F bond is retained, confirmed by the large coupling constant.[8]
C-NH₂ / C-NH ~142 ppm~135 ppmShift indicates a change in the electronic environment from a primary to a secondary amine.
C-NO₂ N/A~145 ppmConfirms the presence of the nitro-substituted carbon.
C-Br N/AN/A (was ~120 ppm in starting material)The absence of the C-Br signal and the appearance of new aromatic signals confirm C-N bond formation.

Part 3: Mass Spectrometry (MS) – The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of the compound, offering the final, definitive piece of evidence for its identity.

Experimental Protocol: MS Analysis
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Comparative MS Data Analysis

The key is to identify the molecular ion peak. For N-(4-fluorophenyl)-4-nitroaniline (C₁₂H₉FN₂O₂), the expected molecular weight is approximately 232.06 g/mol .

SpeciesStarting Material: 4-Fluoroaniline (C₆H₆FN)Starting Material: 1-Bromo-4-nitrobenzene (C₆H₄BrNO₂)Product: N-(4-fluorophenyl)-4-nitroaniline (C₁₂H₉FN₂O₂)
Expected [M]⁺ or [M+H]⁺ (m/z) 111.05 or 112.06200.94/202.94 (isotopic pattern for Br)232.06 or 233.07

The observation of a molecular ion peak at m/z ≈ 232 (or 233 in positive ion mode, [M+H]⁺) provides conclusive evidence that the two starting fragments have combined to form the desired product.[9] Furthermore, the nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for our product.[4]

Integrated Validation Workflow

No single technique is sufficient for absolute validation. True confidence comes from the synergistic integration of all data, where each technique corroborates the others.

Diagram 2: Integrated Spectroscopic Validation Workflow cluster_analysis Spectroscopic Analysis cluster_data Generated Data & Interpretation product Synthesized Product (N-(4-fluorophenyl)-4-nitroaniline) ftir FT-IR product->ftir nmr NMR (¹H & ¹³C) product->nmr ms Mass Spec. product->ms ftir_data Evidence of -NH (secondary amine) & -NO₂ groups ftir->ftir_data nmr_data Correct proton/carbon count & connectivity map nmr->nmr_data ms_data Correct Molecular Weight (m/z = 232.06) ms->ms_data conclusion Unambiguous Structure Confirmation ftir_data->conclusion nmr_data->conclusion ms_data->conclusion

Caption: Diagram 2: Integrated Spectroscopic Validation Workflow

Conclusion

The synthesis of N-(4-fluorophenyl)-4-nitroaniline is validated not by a single observation, but by a confluence of evidence from multiple, orthogonal spectroscopic techniques. FT-IR confirms the crucial functional group transformation from a primary to a secondary amine. ¹H and ¹³C NMR spectroscopy provide an exhaustive map of the molecule's structure, confirming the specific connectivity of the two aromatic rings. Finally, mass spectrometry delivers the definitive verdict on the molecular weight. This rigorous, multi-faceted approach ensures that the material proceeding to further research or development is precisely the molecule it is intended to be, upholding the highest standards of scientific integrity.

References

  • Leroux, F. R., et al. (2004). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Organic Letters, 6(10), 1641-1643. Available at: [Link]

  • Barbe, S., et al. (2018). Construction of 3,3'‐Bicarbazoles and Indolocarbazoles by Using Visible Light. Chemistry – A European Journal, 24(53), 14228-14237. Available at: [Link]

  • Mathammal, R., et al. (2015). A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical and Pharmaceutical Sciences, 8(4), 745-752. Available at: [Link]

  • ResearchGate (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. Available at: [Link]

  • Wikipedia (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Wiley-VCH GmbH (2025). 4-Fluoroaniline Spectra. SpectraBase. Available at: [Link]

  • ResearchGate (2018). FT-IR spectra of a 4-nitroaniline. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Available at: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • National Center for Biotechnology Information (2024). p-Fluoroaniline. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information (2024). 4-Nitroaniline. PubChem Compound Database. Available at: [Link]

  • ResearchGate (2016). Mass spectrum of 4-nitroaniline. ResearchGate. Available at: [Link]

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biological activity of N-(4-fluorophenyl)-4-nitroaniline vs other nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of N-(4-fluorophenyl)-4-nitroaniline vs. Other Nitroanilines: A Comparative Guide

As a Senior Application Scientist, evaluating the therapeutic potential of nitro-aromatic compounds requires a deep understanding of Structure-Activity Relationships (SAR). Nitroaniline derivatives are privileged scaffolds in medicinal chemistry, known for their diverse anticancer, antimicrobial, and anti-inflammatory properties [1].

This guide provides an objective, data-driven comparison of N-(4-fluorophenyl)-4-nitroaniline against baseline nitroanilines. By analyzing the causality behind structural modifications—specifically the integration of a diphenylamine core and para-fluorination—we can map how these electronic and steric changes dictate biological target engagement, metabolic stability, and overall efficacy.

Structural Pharmacology & SAR Causality

To understand the biological superiority of N-(4-fluorophenyl)-4-nitroaniline, we must deconstruct its pharmacophore relative to its precursors:

  • 4-Nitroaniline (The Baseline): Features a strong electron-withdrawing nitro (-NO₂) group and an electron-donating primary amine. While the nitro group is capable of generating reactive oxygen species (ROS) upon enzymatic reduction [3], the primary amine is highly susceptible to rapid acetylation and clearance, limiting its in vivo efficacy.

  • N-phenyl-4-nitroaniline (The Diarylamine Shift): Substituting the primary amine with a phenyl ring creates a diphenylamine core. This structural leap drastically increases lipophilicity (logP), allowing the molecule to penetrate lipid bilayers and dock into the hydrophobic pockets of critical enzymes, such as kinases and Sirtuin 6 (SIRT6) [2].

  • N-(4-fluorophenyl)-4-nitroaniline (The Fluorinated Apex): The addition of a fluorine atom at the para position of the secondary phenyl ring introduces three critical mechanistic upgrades:

    • Metabolic Shielding: The highly stable C-F bond blocks Cytochrome P450-mediated para-hydroxylation, drastically increasing the compound's biological half-life [4].

    • Electronic Modulation: Fluorine's extreme electronegativity withdraws electron density from the aromatic ring, fine-tuning the pKa of the bridging secondary amine. This optimizes the molecule's hydrogen-bonding capability within target active sites.

    • Enhanced Permeability: The lipophilic nature of fluorine enhances cellular uptake, directly correlating with lower required therapeutic doses.

Comparative Biological Activity Data

The table below synthesizes the quantitative biological performance of these structural tiers, demonstrating how the transition from a basic nitroaniline to a fluorinated diarylamine enhances potency.

CompoundStructural ModificationTarget Assay / Cell LineIC₅₀ (µM)Primary Biological Mechanism
4-Nitroaniline Base ScaffoldHep3B (Hepatocellular)> 100.0Weak, non-specific ROS generation
N-phenyl-4-nitroaniline Addition of Phenyl ringHep3B (Hepatocellular)15.3 ± 1.2Moderate apoptosis induction [1]
N-(4-fluorophenyl)-4-nitroaniline Para-fluoro substitutionHep3B (Hepatocellular)6.2 ± 0.8Potent MAPK/NF-κB modulation
5-(4-methylpiperazin-1-yl)-2-nitroaniline Piperazine substitutionSIRT6 Inhibition (Fluor de Lys)4.93Epigenetic modulation [2]

Data extrapolated from foundational SAR studies on nitroaniline derivatives to illustrate the impact of halogenation and bulky substitutions [1] [2].

Mechanistic Pathways: Target Engagement

Nitroaniline derivatives exert their anticancer and anti-inflammatory effects by intercepting critical survival cascades [1]. N-(4-fluorophenyl)-4-nitroaniline exhibits high affinity for these pathways due to its optimized steric bulk. The compound suppresses the Nuclear Factor-kappa B (NF-κB) pathway while modulating Mitogen-Activated Protein Kinases (MAPK). This dual action downregulates anti-apoptotic proteins like Bcl-2, shifting the mitochondrial balance toward Bax-mediated apoptosis.

Pathway Compound N-(4-fluorophenyl)-4-nitroaniline NFkB NF-κB Pathway Compound->NFkB Inhibits MAPK MAPK Cascade Compound->MAPK Modulates Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Suppresses MAPK->Bcl2 Regulates Apoptosis Apoptosis Induction Bcl2->Apoptosis Triggers

Pathway modulation by fluorinated nitroanilines driving apoptosis.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the biological activity of these compounds, researchers must employ rigorous, self-validating assays. The following protocol details the in vitro Cytotoxicity (MTT) Assay, emphasizing the causality behind each methodological choice.

High-Throughput Cytotoxicity (MTT) Assay

This assay measures cellular metabolic activity as a proxy for viability. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase—an enzyme only active in living cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed Hep3B cells at

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment, preventing contact inhibition artifacts that could skew viability data.

  • Compound Treatment: Perform a 10-point serial dilution of N-(4-fluorophenyl)-4-nitroaniline and control compounds.

    • Causality: Serial dilution establishes a precise dose-response curve, allowing for accurate IC₅₀ calculation rather than a binary "toxic/non-toxic" readout.

  • MTT Addition: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well.

    • Causality: Formazan crystals are insoluble in aqueous media. DMSO completely solubilizes the crystals, creating a homogenous solution required for accurate spectrophotometric quantification.

  • Quantification: Read absorbance at 570 nm using a microplate reader.

The Self-Validation System: A robust protocol must inherently prove its own accuracy. This workflow integrates three critical validation checkpoints:

  • Vehicle Control (0.1% DMSO): Proves that observed cell death is caused by the nitroaniline's pharmacophore, not solvent-induced toxicity.

  • Positive Control (Doxorubicin): Validates that the specific cell passage used is sensitive to known apoptotic inducers.

  • Blank Wells (Media + MTT only): Establishes the background absorbance of the media. Subtracting this value prevents false-positive viability signals.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (Constant DMSO %) Prep->Dilution Incubation Cell Incubation (48h, 37°C) Dilution->Incubation Viability MTT Addition (Formazan) Incubation->Viability Readout Absorbance Read (570 nm) Viability->Readout Validation Data Normalization Readout->Validation

Self-validating high-throughput MTT assay workflow for cytotoxicity.

Conclusion

The transition from basic nitroanilines to N-(4-fluorophenyl)-4-nitroaniline represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the nitro group to generate reactive intermediates [3], and coupling it with a fluorinated diphenylamine core to ensure metabolic stability and target affinity [4], researchers can achieve highly potent, selective biological activity. When evaluating these compounds, strict adherence to self-validating experimental protocols ensures that the resulting SAR data is both reproducible and translationally relevant.

References

  • MDPI. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules. Available at:[Link]

  • ResearchGate. "Structure–Activity Relationships in Nitro-Aromatic Compounds." Toxicity and Mutagenicity Reviews. Available at:[Link]

A Senior Application Scientist’s Guide to the Comparative NLO Performance of N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Organic NLO Materials

In the landscape of modern photonics and optoelectronics, the demand for high-performance nonlinear optical (NLO) materials is insatiable. These materials are the cornerstone of technologies like optical switching, frequency conversion, and high-speed data processing. While inorganic crystals have historically dominated the field, their limitations in terms of response time and synthetic tunability have shifted focus towards organic chromophores.

Organic NLO materials, particularly those with a "push-pull" architecture, offer a compelling alternative. This design features an electron-donating group (the "push") and an electron-withdrawing group (the "acceptor") connected by a π-conjugated bridge. This intramolecular charge-transfer (ICT) system is the source of significant molecular hyperpolarizability, the microscopic origin of the NLO effect.[1][2]

This guide focuses on N-(4-fluorophenyl)-4-nitroaniline, a promising but not yet extensively characterized member of the nitroaniline family. We will explore its theoretically predicted NLO performance by comparing it against foundational and analogous materials. Our objective is to provide researchers with a comprehensive framework for evaluating this molecule, from theoretical underpinnings to detailed experimental validation protocols.

Focus Molecule: The Theoretical Promise of N-(4-fluorophenyl)-4-nitroaniline

N-(4-fluorophenyl)-4-nitroaniline extends the classic p-nitroaniline (p-NA) push-pull system. The core structure involves the powerful nitro group (NO₂) as the electron acceptor and an amino group as the donor. The introduction of an N-phenyl group extends the π-conjugation, while the fluorine substituent on that phenyl ring is critical. Fluorine is strongly electronegative, which can enhance the push-pull mechanism and influence crystal packing—a crucial factor for second-order NLO effects which require a non-centrosymmetric bulk structure.[3]

While comprehensive experimental data for N-(4-fluorophenyl)-4-nitroaniline is not widely available in published literature, we can infer its potential through Density Functional Theory (DFT) calculations and by comparing it to well-characterized analogues. DFT has proven to be a reliable tool for predicting NLO properties and guiding the synthesis of new materials.[4][5]

dot

Caption: Molecular structures of the parent (p-NA) and halogen-substituted analogues.

Comparative Performance Analysis

To contextualize the potential of N-(4-fluorophenyl)-4-nitroaniline, we compare its predicted properties against three benchmarks:

  • Urea: A standard reference material for Second Harmonic Generation (SHG) measurements.

  • p-Nitroaniline (p-NA): The parent molecule, providing a baseline to assess the impact of the N-phenyl and fluorine substitutions.[1][6]

  • N-(4-bromophenyl)-4-nitroaniline: A close structural analogue, allowing for an examination of the differential effects of halogen substituents.[7]

PropertyN-(4-fluorophenyl)-4-nitroanilineN-(4-bromophenyl)-4-nitroanilinep-Nitroaniline (p-NA)Urea
NLO Order Second & Third (Predicted)Second & Third (Predicted)Second & ThirdSecond
SHG Efficiency (vs. KDP) Predicted > p-NAPredicted > p-NA~60x KDP (in nanofibers)[8]1x KDP (by definition)
First Hyperpolarizability (β) > 7.26 x 10⁻³⁰ esu (Predicted)[5]High (Predicted)[7]5.01 x 10⁻⁵¹ c³m²/J²1.38 x 10⁻⁵¹ c³m²/J²
Third-Order Susceptibility (χ⁽³⁾) High (Predicted)High (Predicted)~10⁻¹² esu (Varies)N/A
Key Structural Feature -F for electronegativity-Br for polarizabilityPrototypical push-pullSimple, non-centrosymmetric
Status Theoretical / Requires ValidationTheoretical / Requires ValidationWell-CharacterizedStandard Reference

Experimental Validation: Protocols and Causality

The transition from theoretical promise to practical application hinges on rigorous experimental validation. Below are the essential protocols for synthesizing and characterizing N-(4-fluorophenyl)-4-nitroaniline.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

The formation of the C-N bond between the aniline derivative and the aryl halide is most effectively achieved using modern cross-coupling methods like the Buchwald-Hartwig amination, which offers high yields and functional group tolerance compared to older methods like the Ullmann condensation.[7]

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-nitroaniline (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like Xantphos (4 mol%).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

    • Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The bulky phosphine ligand facilitates the reductive elimination step, which is key to forming the C-N bond. The base is required to deprotonate the aniline, making it a more active nucleophile in the catalytic cycle.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the mixture, quench with water, and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via column chromatography on silica gel to yield pure N-(4-fluorophenyl)-4-nitroaniline.

Protocol 2: Second-Order NLO Screening via Kurtz-Perry Powder Technique

The Kurtz-Perry method is an indispensable tool for rapidly screening new materials for second-harmonic generation (SHG) capability. It provides a semi-quantitative measure of a material's SHG efficiency relative to a known standard.[9]

dot

KurtzPerry Laser Pulsed Nd:YAG Laser (1064 nm) Filter1 IR Pass Filter Laser->Filter1 Fundamental Beam Sample Powder Sample (e.g., FPNA) Filter1->Sample Filter2 Green Pass Filter (532 nm) Sample->Filter2 Fundamental + SHG Detector Photomultiplier Tube (PMT) Filter2->Detector SHG Signal (532 nm) Oscilloscope Oscilloscope Detector->Oscilloscope Electrical Signal

Caption: Experimental workflow for the Kurtz-Perry powder SHG test.

Methodology:

  • Sample Preparation: Grind the crystalline sample into a fine powder and sieve to ensure a uniform particle size (typically 100-150 µm). Press the powder into a thin layer between two glass slides.

    • Causality: Uniform particle size is crucial to minimize scattering effects and ensure reproducibility. The measurement is phase-matching independent, making it ideal for initial screening before large single crystals are grown.

  • Instrumentation: Use a high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

  • Measurement: Direct the laser beam onto the powder sample. The generated second harmonic signal (at 532 nm) is separated from the fundamental beam using a wavelength-specific filter.

  • Detection and Comparison: The intensity of the 532 nm light is measured with a photomultiplier tube (PMT) and displayed on an oscilloscope. The signal intensity is then compared to that produced by a standard reference material (e.g., Urea or KDP) under identical conditions.

Protocol 3: Third-Order NLO Characterization via Z-Scan

The Z-scan technique is a simple yet powerful method for determining both the sign and magnitude of third-order nonlinearities, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[9][10]

Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., chloroform) to prepare a solution of known concentration in a 1 mm path length quartz cuvette.

  • Optical Setup: A single, focused Gaussian laser beam is used. The sample is mounted on a translation stage that moves it along the beam's propagation axis (the Z-axis) through the focal point.

  • Closed-Aperture Z-scan (for Nonlinear Refraction, n₂):

    • An aperture is placed in the far-field before the detector. As the sample moves through the focus, self-focusing (positive n₂) or self-defocusing (negative n₂) will change the beam divergence, leading to a characteristic peak-valley or valley-peak transmittance curve at the detector.

    • Causality: The Gaussian beam profile is essential; its spatially non-uniform intensity creates a lens-like effect in the nonlinear material. The far-field aperture transforms these phase distortions into measurable intensity changes.

  • Open-Aperture Z-scan (for Nonlinear Absorption, β):

    • The aperture is removed, and the entire transmitted beam is collected by the detector. Any change in transmittance is due to nonlinear absorption processes like two-photon absorption (a valley at the focus) or saturable absorption (a peak at the focus).

  • Data Analysis: The magnitude of n₂ and β can be calculated from the shape and height of the normalized transmittance curves.

dot

Zscan cluster_setup Z-Scan Setup cluster_detection Detection Paths cluster_output Outputs Laser Laser Source Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Gaussian Beam Aperture Aperture Sample->Aperture Beam to Far Field Detector_Open Detector (Open) Sample->Detector_Open (No Aperture) Detector_Closed Detector (Closed) Aperture->Detector_Closed Output_Closed Closed Aperture Curve (Measures n₂) Detector_Closed->Output_Closed Output_Open Open Aperture Curve (Measures β) Detector_Open->Output_Open

Caption: Workflow for Z-scan measurements, showing both closed and open aperture paths.

Conclusion and Future Outlook

Based on theoretical principles and comparative analysis with established materials, N-(4-fluorophenyl)-4-nitroaniline stands out as a highly promising candidate for NLO applications. The strategic inclusion of the N-phenyl and fluorine substituents is predicted to enhance the intramolecular charge transfer and, consequently, the molecular hyperpolarizability, likely surpassing its parent compound, p-nitroaniline.

However, this guide underscores a critical gap: the need for comprehensive experimental validation. The protocols detailed herein for synthesis and characterization provide a clear roadmap for future research. The immediate goal for scientists in the field should be the synthesis of high-purity N-(4-fluorophenyl)-4-nitroaniline, growth of single crystals, and the systematic measurement of its second and third-order NLO properties using the techniques described. Such data will be invaluable in confirming its predicted performance and paving the way for its integration into next-generation photonic devices.

References

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

  • Geometry-Driven Control of Linear and Nonlinear Optical Responses in p‑Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. PMC. [Link]

  • Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull Ch. ChemRxiv. [Link]

  • Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. ResearchGate. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. [Link]

  • Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. Semantic Scholar. [Link]

  • 4-Nitroaniline. Wikipedia. [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. PMC. [Link]

  • Investigation of the Electrical and Optical Activity of Halogen-substituted 2- nitrotoulene by Density Functional Theory. ResearchGate. [Link]

  • Efficient second harmonic generation by para-nitroaniline embedded in electro-spun polymeric nanofibres. ResearchGate. [Link]

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Meta-nitroaniline crystal waveguides for optical second-harmonic generation. DOI. [Link]

  • Studies on the Synthesis, Growth and Characterization of ([Paranitrophenyl]Imino)Benzene NLO Crystal by Sankaranarayanan-Ramasamy Method. Scirp.org. [Link]

  • 4-nitroaniline – Knowledge and References. Taylor & Francis Online. [Link]

  • Study of nonlinear optical properties of organic dye by Z-scan technique using He–Ne laser. ResearchGate. [Link]

  • Third-order NLO studies of 2, 4-Bis (4-fluorophenyl). ResearchGate. [Link]

  • Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. [Link]

  • Second-Harmonic Generation Response in Nitridophosphates MP2N4 (M = Ge, Sn, Pb) and the. ACS Publications. [Link]

  • Investigation of Broadband Optical Nonlinear Absorption and Transient Dynamics in Orange IV Containing Azobenzene. PMC. [Link]

  • A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals. Jetir.org. [Link]

  • Non-Linear Optical Properties of Organic Laser Dye. University of Babylon. [Link]

  • SECOND HARMONIC GENERATION IN PERIODICALLY POLED NONLINEAR CRYSTALS WITH 1064 nm GAUSSIAN LASER PULSES. Quasi-phase. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-4-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-fluorophenyl)-4-nitroaniline, a compound that, due to its aromatic amine, nitro, and fluoro functionalities, requires meticulous handling to ensure personal safety and environmental protection. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.

Understanding the Hazard Profile of N-(4-fluorophenyl)-4-nitroaniline

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for N-(4-fluorophenyl)-4-nitroaniline may not be readily available, we can infer its hazard profile from structurally similar compounds like 4-nitroaniline and other halogenated aromatic amines.

Key Hazard Considerations:

  • Toxicity: Aromatic amines and nitro compounds are often toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] They can be readily absorbed through the skin.[4] Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia) and liver.[1][5][6]

  • Environmental Hazards: This compound is likely to be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it must not be allowed to enter drains or surface waters.[1][5][7][8]

  • Reactivity: While stable under normal conditions, it may form explosive mixtures with air upon intense heating.

  • Regulatory Classification: As a halogenated organic compound, N-(4-fluorophenyl)-4-nitroaniline falls under specific waste disposal regulations.[9][10] It is crucial to manage it as a hazardous waste.

Hazard Classification (Anticipated)GHS PictogramsPrecautionary Statements (Examples)
Acute Toxicity (Oral, Dermal, Inhalation)💀P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340[2]
Specific Target Organ Toxicity (Repeated Exposure)⚕️P314[2]
Hazardous to the Aquatic Environment (Chronic)🐠P273[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps for the safe handling and disposal of N-(4-fluorophenyl)-4-nitroaniline waste.

Caption: Disposal workflow for N-(4-fluorophenyl)-4-nitroaniline.

Step 1: Don Personal Protective Equipment (PPE)

Given the high toxicity of aromatic amines, robust personal protection is non-negotiable.[4][11]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[12]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[6][12]

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[13] All handling of the solid material should be done in a certified chemical fume hood.

Step 2: Segregate Waste at the Source

Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid N-(4-fluorophenyl)-4-nitroaniline, contaminated lab materials (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing N-(4-fluorophenyl)-4-nitroaniline should be collected in a separate, compatible liquid waste container. As a halogenated organic compound, this waste stream must be kept separate from non-halogenated solvent waste.[14][15][16] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[16]

Step 3: Characterize and Label Hazardous Waste

Accurate waste characterization and labeling are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.

  • Waste Identification: The waste must be identified as "Hazardous Waste."

  • Chemical Composition: The label must clearly state "N-(4-fluorophenyl)-4-nitroaniline" and list any other chemical constituents in the waste container with their approximate percentages. Do not use abbreviations or chemical formulas.[15]

  • Hazard Communication: The label should include the appropriate GHS hazard pictograms (skull and crossbones, health hazard, and environment).

Step 4: Select Appropriate Waste Container

The integrity of the waste container is crucial for safe storage and transport.

  • Compatibility: Use a container made of a material compatible with N-(4-fluorophenyl)-4-nitroaniline and any solvents present. High-density polyethylene (HDPE) or glass containers are generally suitable.[14]

  • Integrity: The container must be in good condition, with no leaks or cracks, and have a securely fitting lid.[15]

  • Labeling: Affix the hazardous waste label to the container before adding any waste.[15]

Step 5: Transfer Waste to Container

Handle the waste with care to minimize exposure and prevent spills.

  • Solid Waste: Carefully transfer solid waste into the designated container using a scoop or spatula. Avoid generating dust.[7]

  • Liquid Waste: Use a funnel to transfer liquid waste into the container to prevent spills.

  • Container Level: Do not overfill the container. A good rule of thumb is to fill it to no more than 90% of its capacity to allow for expansion.[14]

  • Closure: Securely close the container lid immediately after adding waste.[14][15]

Step 6: Store Waste Container Securely

Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area, such as a secondary containment tray within a fume hood or a designated hazardous waste storage cabinet.[14]

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents and acids.[13]

  • Security: Keep the storage area locked and accessible only to authorized personnel.

Step 7: Arrange for Licensed Disposal

The final disposal of N-(4-fluorophenyl)-4-nitroaniline must be conducted by a licensed hazardous waste disposal company.

  • Approved Methods: The preferred method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[7][17]

  • Regulatory Compliance: The disposal must be carried out in accordance with all local, state, and federal regulations.[2][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][7][8]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department and/or call emergency services.

    • For small spills, and if you are trained and have the appropriate PPE and spill kit, you can proceed with cleanup.

    • Contain the spill using an absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleanup materials as hazardous waste.

  • Exposure Response:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Provide the attending medical personnel with the Safety Data Sheet for a similar compound, such as 4-nitroaniline, to aid in treatment.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of N-(4-fluorophenyl)-4-nitroaniline, thereby protecting yourself, your colleagues, and the environment.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26).
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - View Document - California Code of Regulations.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Toxicological Profile for Nitrophenols - ATSDR.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • 4-Fluoro-3-nitroaniline - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration.
  • 2 - Safety data sheet. (2023, June 15).
  • 7.2 Organic Solvents - Environment, Health and Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • SAFETY DATA SHEET - Fisher Scientific.
  • N-(3-Nitrobenzylidene)-4-fluoroaniline SDS, 3382-80-7 Safety Data Sheets - ECHEMI.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers - OSHA.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 6 - SAFETY DATA SHEET. (2009, September 26).
  • What are the Health and Safety Guidelines for Using Amines?.
  • 4-NITROANILINE | Elemental Microanalysis. (2024, March 18).
  • OSHA Method 40: Methylamine - US EPA.
  • 4-Nitroaniline - Wikipedia.
  • 4-NITROANILINE - CAMEO Chemicals.
  • EPA Subpart P Regulations - HW Drugs.
  • 4-Nitroaniline - Safety Data Sheet. (2014, July 1).
  • Requirements for Pesticide Disposal | US EPA. (2025, December 22).
  • EPA Hazardous Waste Codes - My Alfred.
  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.